Chromium(III) fluoride hydrate

Catalog No.
S1492756
CAS No.
123333-98-2
M.F
CrF3H8O4
M. Wt
127.007 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromium(III) fluoride hydrate

CAS Number

123333-98-2

Product Name

Chromium(III) fluoride hydrate

IUPAC Name

trifluorochromium;hydrate

Molecular Formula

CrF3H8O4

Molecular Weight

127.007 g/mol

InChI

InChI=1S/Cr.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3

InChI Key

BEUXKGJFVWBTKR-UHFFFAOYSA-K

SMILES

O.F[Cr](F)F

Canonical SMILES

O.F[Cr](F)F

Chromium(III) fluoride hydrate crystal structure octahedral centers

Author: Smolecule Technical Support Team. Date: February 2026

Crystal Structures of Chromium(III) Fluoride Hydrates

The table below summarizes the key structural data for characterized chromium(III) fluoride hydrates, illustrating their octahedral molecular units and crystalline arrangements [1] [2] [3]:

Compound Crystal System / Space Group Unit Cell Parameters Description of Octahedral Centers
CrF₃·3H₂O (Trihydrate) Rhombohedral / Rl>m [1] aR = 5.668(4) Å, αR = 112.5(1)° [1] Contains discrete Cr[F₃(H₂O)₃] molecules. The specific isomer could not be determined due to crystal disorder [1].
CrF₃·5H₂O (Pentahydrate) Orthorhombic / Pbcn [1] a = 10.396(5) Å, b = 8.060(5) Å, c = 7.965(4) Å [1] Also contains discrete Cr[F₃(H₂O)₃] octahedral molecules [1].
Anhydrous CrF₃ Rhombohedral / R-3c [2] - Features a network structure where each Cr³⁺ center is octahedrally coordinated by six bridging fluoride ligands that connect to adjacent Cr centers [2].

The structural relationships and synthesis pathways for these compounds can be visualized as follows:

G Start Start: Cr2O3 or CrCl3 HF Aqueous HF Start->HF HF_Gas Anhydrous HF Start->HF_Gas Hydrate [Cr(H2O)6]F3 (Hexahydrate Precursor) HF->Hydrate A Dehydration Hydrate->A Penta CrF3·5H2O (Pentahydrate) Discrete Cr[F3(H2O)3] Hydrate->Penta Tri CrF3·3H2O (Trihydrate) Discrete Cr[F3(H2O)3] A->Tri Anhydrous Anhydrous CrF3 Bridging F- Network HF_Gas->Anhydrous

Synthesis pathways and structural relationships for chromium(III) fluoride hydrates and anhydrous form.

Synthesis and Experimental Methodologies

The synthesis of chromium(III) fluoride hydrates typically involves reactions in aqueous hydrofluoric acid, while the anhydrous form requires harsher conditions [2].

Synthesis of Hydrated Compounds

The most common laboratory synthesis involves the reaction of chromium(III) oxide with excess hydrofluoric acid, which produces the violet hexahydrate, [Cr(H₂O)₆]F₃, as an initial product [2]: Cr₂O₃ + 6 HF + 9 H₂O → 2 [Cr(H₂O)₆]F₃

This hexahydrate can subsequently be dehydrated to form the trihydrate (CrF₃·3H₂O) or pentahydrate (CrF₃·5H₂O) [2]. These hydrates can also be crystallized directly from mixed hydrofluoric and nitric acid solutions, a method relevant to industrial waste acid recovery processes [3].

Synthesis of Anhydrous Chromium(III) Fluoride

The anhydrous salt is best prepared by reacting anhydrous hydrogen fluoride with chromic chloride [2]: CrCl₃ + 3 HF → CrF₃ + 3 HCl An alternative pathway involves the thermal decomposition of ammonium hexafluorochromate(III) [2]: [NH₄]₃[CrF₆] → CrF₃ + 3 NH₃ + 3 HF

Key Properties and Applications

  • Solubility: Anhydrous CrF₃ is notably insoluble in water and common organic solvents. The hydrates, however, are sparingly to soluble in water [2].
  • Thermal Stability: Anhydrous CrF₃ is remarkably stable, subliming at 1100–1200 °C without melting [2].
  • Applications: Chromium(III) fluoride is primarily used as a:
    • Mordant in textile dyeing.
    • Corrosion inhibitor.
    • Heterogeneous catalyst for the fluorination of chlorocarbons with HF [2].

References

CrF3·nH2O rhombohedral orthorhombic crystal systems

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Crystal System Data

The tables below summarize the key parameters for the orthorhombic and trigonal (which includes rhombohedral) crystal systems, as well as the associated Bravais lattices [1] [2] [3].

Table 1: Characteristics of Orthorhombic and Trigonal Crystal Systems

Feature Orthorhombic System Trigonal (Rhombohedral) System
Axial Lengths a ≠ b ≠ c [1] [2] [3] a = b = c [3]
Axial Angles α = β = γ = 90° [1] [2] [3] α = β = γ ≠ 90° [3]
Bravais Lattices Primitive, Base-Centered, Body-Centered, Face-Centered [1] [3] Primitive (Rhombohedral) [3]
Defining Symmetry Three mutually perpendicular 2-fold rotation axes [3] One 3-fold rotation axis [3]
Examples Aragonite, Olivine, Marcasite, Barite [1] [2] Calcite (CaSO₄) [3]

Table 2: Bravais Lattices of the Orthorhombic System

Bravais Lattice Pearson Symbol Description
Primitive oP Lattice points only at the unit cell corners. [1]
Base-Centered oS Lattice points at the corners plus centers of two opposite faces. [1] [2]
Body-Centered oI Lattice points at the corners plus a single point at the center of the unit cell. [1] [2]
Face-Centered oF Lattice points at the corners plus the center of all six faces. [1] [2]

General Experimental Workflow for Crystal Structure Determination

For a compound like CrF3·nH2O, determining its crystal structure and possible phase transitions typically involves synthesis, followed by characterization using X-ray diffraction. The general workflow is illustrated below.

G Start Sample Preparation (Synthesis of CrF₃·nH₂O) A X-ray Diffraction (XRD) Start->A B Data Collection A->B C Data Analysis B->C D Model Refinement C->D E Structure Solution D->E

Workflow for crystal structure determination via X-ray diffraction.

  • Sample Preparation & Synthesis: The first step is to prepare a pure, crystalline sample of CrF₃·nH₂O. Controlling synthesis conditions (temperature, pressure, concentration, hydration level 'n') is crucial, as these factors can determine which crystal system is formed [4].
  • X-ray Diffraction (XRD): This is the primary technique for determining crystal structure. A beam of X-rays is directed at the powder or single crystal sample [4].
  • Data Collection & Analysis: The angles and intensities of the diffracted X-rays are measured. The resulting diffraction pattern acts as a fingerprint for the crystal structure [4].
  • Model Refinement & Solution: The experimental diffraction pattern is compared to calculated patterns from known structural models. The model is refined until it matches the experimental data, confirming the crystal system (e.g., orthorhombic or rhombohedral), lattice parameters, and atomic positions.

References

Chromium fluoride hydrate hydrogen bonding network analysis

Author: Smolecule Technical Support Team. Date: February 2026

Technical Summary of Chromium(III) Fluoride Tetrahydrate

The search results confirm the basic molecular structure of Chromium(III) Fluoride Tetrahydrate but do not contain a full experimental dataset for its hydrogen bonding network. The table below summarizes the key identifiers and quantitative data available.

Parameter Specification
Molecular Formula CrF₃H₈O₄ [1]
CAS Registry Number 123333-98-2 [1]
Molecular Weight 181.05 g/mol [1]
Canonical SMILES O.O.O.O.F[Cr](F)F [1]
Hydrogen Bond Donor Count 4 [1]
Hydrogen Bond Acceptor Count 7 [1]

Protocol for Hydrogen Bond Network Analysis

Since a direct experimental protocol for this specific compound is not available, the following is a synthesis of established methodologies from the search results that can be applied to characterize its hydrogen bonding network.

  • Crystallographic Analysis: The most definitive method for determining a hydrogen bonding network is single-crystal X-ray diffraction. This technique allows for the precise measurement of atomic distances and angles. Key geometric criteria for identifying hydrogen bonds (H-bonds) include a distance of ≤ 3.5 Å between the donor (D) and acceptor (A) atoms, and a D-H···A angle typically greater than 130° [2] [3] [4]. This approach was successfully used to elucidate the structure-property relationships in cadmium cerium fluoride hydrates [5] [6].

  • Graph-Based Theoretical Analysis: For a quantitative and visual representation of the network, a graph-based approach is highly effective. This method is well-established in protein science and can be adapted for crystalline materials [2] [3].

    • Define the Graph: From the crystal structure, represent each atom or molecule involved in H-bonding as a node.
    • Identify Connections: Represent each identified hydrogen bond as a directed edge (arc) from the proton donor to the proton acceptor.
    • Construct a Matrix: Create a Hydrogen Bond Network Adjacency (HBNA) matrix to encode the connectivity [2].
    • Visualize with Graphviz: Use the DOT language with Graphviz software to generate a 2D diagram of the network, which helps in identifying key topological features like chains, rings, and clusters [2] [7].

Hydrogen Bond Network Visualization with Graphviz

Below is a DOT script template that creates a diagram illustrating a generic hydrogen bond network. You can adapt this script by replacing the placeholder nodes and edges with data from your actual analysis of Chromium(III) Fluoride Tetrahydrate.

G Cr Cr³⁺ F1 F⁻ Cr->F1 F2 F⁻ Cr->F2 F3 F⁻ Cr->F3 O1 O (H₂O) Cr->O1 O2 O (H₂O) Cr->O2 O3 O (H₂O) Cr->O3 O4 O (H₂O) Cr->O4 O1->F1 D-H···A O2->O3 D-H···A O4->F2 D-H···A

An example DOT script for visualizing a hydrogen bond network. Replace placeholders with your data.

Key Considerations for Your Research

  • Fluorine's Unique Role: Be mindful that the fluorine atom, due to its high electronegativity, can significantly perturb hydrogen bond networks. It is a weak hydrogen bond acceptor but can also withdraw electron density from donors like O-H or N-H, thereby tuning their strength [8].
  • Search for CIF Files: To begin your analysis, I recommend searching specialized databases (e.g., the Cambridge Structural Database, CSD) for the Crystallographic Information File (CIF) of Chromium(III) Fluoride Tetrahydrate. This file contains the raw coordinate data needed to map the exact hydrogen bonding network.

References

Comprehensive Application Notes and Protocols: Chromium(III) Fluoride Hydrate Catalyzed Fluorination of Chlorocarbons

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chromium(III) Fluoride as Fluorination Catalyst

Chromium(III) fluoride and its hydrated forms represent versatile catalysts for halogen exchange reactions in industrial fluorination processes. These materials are particularly valuable for the production of hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which have emerged as environmentally preferable alternatives to ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). The structural adaptability of chromium fluoride-based catalysts allows for tailored active sites that facilitate efficient chlorine-to-fluorine exchange reactions under optimized conditions. [1]

The catalytic activity of chromium(III) fluoride derivatives stems from their Lewis acid characteristics, which are significantly enhanced in high-surface-area amorphous forms. These materials function through a heterogeneous mechanism where surface fluoride ions participate in nucleophilic substitution reactions with chlorocarbon substrates. The redox properties of chromium centers further contribute to the catalytic cycle, enabling both fluorination and dehydrofluorination pathways that are essential for manufacturing specific fluorinated products with desired regio- and stereoselectivity. [1] [2]

Catalyst Properties and Fluorination Mechanisms

Structural Characteristics and Active Sites

Chromium(III) fluoride exhibits octahedral coordination in both anhydrous and hydrated forms, with the latter containing water molecules that can be progressively removed to generate coordinatively unsaturated sites. The anhydrous CrF₃ adopts a rhombohedral crystal structure where fluoride ligands bridge adjacent chromium centers, creating an extended network with limited surface accessibility. In contrast, CrF₃ hydrates feature varying numbers of water ligands ([Cr(H₂O)₆]F₃ and [Cr(H₂O)₆]F₃·3H₂O), which confer solubility and different structural arrangements that transform upon activation. [3] [4]

The catalytically active phases in fluorination reactions are associated with chromium ions in distorted fluoride-oxide or mixed halide-oxide environments, typically described as CrOₓFy or CrOₓFyClz sites. These mixed coordination spheres create strong Lewis acid sites capable of polarizing C-Cl bonds and facilitating nucleophilic attack by fluoride ions. The presence of oxygen in the coordination environment, resulting from partial fluorination of oxide precursors or surface hydrolysis, appears crucial for optimal catalytic performance in halogen exchange reactions. [1]

Fluorination Reaction Mechanisms

The generally accepted mechanism for chromium fluoride-catalyzed fluorination involves a nucleophilic substitution pathway where surface fluoride ions attack chlorocarbon substrates activated by coordination to Lewis acid chromium centers. This process typically follows a S_N2-type mechanism with inversion of configuration when stereogenic centers are involved. For hydrofluorination reactions, the catalyst activates both the hydrogen fluoride and the unsaturated substrate, enabling syn- or anti-addition across double or triple bonds depending on reaction conditions. [5]

Table: Comparison of Reaction Mechanisms Facilitated by Chromium Fluoride Catalysts

Reaction Type Probable Mechanism Key Intermediate Primary Products
Cl/F Exchange Nucleophilic substitution Surface-coordinated chlorocarbon Fluorocarbons
Hydrofluorination Electrophilic addition Carbocation species Saturated fluorocarbons
Dehydrofluorination β-Elimination Surface-stabilized carbanion Fluorinated olefins
Oxidative Fluorination Redox process Higher oxidation state chromium Perfluorinated compounds

Advanced studies have revealed that these catalysts can also promote redox transformations through reversible oxidation state changes between Cr(III) and Cr(VI) under reaction conditions. This property is particularly valuable in catalytic fluorination-dehydrofluorination tandem processes that convert polychlorinated alkanes to partially fluorinated olefins, which are important intermediates for polymers and pharmaceutical building blocks. The surface mobility of fluoride ions and the presence of structural defects in high-surface-area materials significantly enhance these catalytic pathways by providing additional reaction channels with lower activation energies. [2]

Catalyst Types and Preparation Methods

Fluorinated Chromia (F-Cr₂O₃) Catalysts

Fluorinated chromia represents the most widely employed form of chromium-based fluorination catalysts in industrial applications. These materials are typically prepared through gas-phase fluorination of chromium(III) oxide precursors using hydrofluoric acid or other fluorinating agents at moderate temperatures (300-400°C). This activation process serves to dehydroxylate and dehydrate the chromia surface while partially replacing oxygen with fluorine atoms, thereby generating strong Lewis acid sites. The degree of fluorination can vary significantly, with fluorine content typically ranging from 10-20 mass%, corresponding to approximately 14-30% molar conversion of Cr₂O₃ to CrF₃. [1]

The surface area and porosity of F-Cr₂O₃ catalysts can be tailored through selection of appropriate chromium oxide precursors, with most conventional materials exhibiting surface areas of 30-60 m²/g. However, through advanced preparation strategies including the use of doped Cr₂O₃, silica-modified composites, or aerogel/xerogel precursors, surface areas exceeding 200 m²/g can be achieved. These high-surface-area variants demonstrate superior activity in fluorination reactions due to increased accessibility of active sites and improved mass transfer characteristics. The retention of the original Cr₂O₃ morphology after partial fluorination provides an additional degree of control over the catalyst's pore structure and diffusion properties. [1]

High-Surface-Area Chromium Fluoride (HS-CrF₃)

A significant advancement in chromium fluoride catalysis emerged with the development of high-surface-area CrF₃ (HS-CrF₃) materials exhibiting specific surface areas of 300 ± 100 m²/g. These amorphous, nanoscopic materials are prepared through an inorganic route involving the decomposition of hydrazinium fluorochromate(III) precursors with elemental fluorine (F₂) in liquid anhydrous hydrogen fluoride (aHF) at or near room temperature. This method represents a substantial departure from conventional high-temperature approaches and preserves the nanoscale morphology that confers exceptional surface area. [1]

The HS-CrF₃ materials display markedly enhanced Lewis acidity and reactivity in F/Cl exchange reactions compared to their crystalline counterparts (α- and β-CrF₃), which typically exhibit surface areas below 75 m²/g. This performance enhancement derives from their amorphous nature and the presence of undercoordinated chromium centers that function as strong electron acceptors. The preparation of these high-performance materials requires careful control of precursor composition, with the hydrated [N₂H₆][CrF₅]·H₂O precursor proving essential for successful synthesis of phase-pure HS-CrF₃. [1]

Experimental Protocols

Catalyst Preparation Protocols
4.1.1 Preparation of Fluorinated Chromia (F-Cr₂O₃)

Materials Requirement: Chromium(III) oxide precursor (high-surface-area aerogel recommended for optimal results), anhydrous hydrogen fluoride gas or hydrofluoric acid source, fixed-bed reactor with corrosion-resistant construction (Inconel or Monel recommended), temperature control system capable of 300-400°C operation, nitrogen purge gas. [1]

Stepwise Procedure:

  • Pre-treatment: Load chromium oxide precursor (5-10 g) into the reactor and purge with nitrogen (50 mL/min) while heating to 200°C at 5°C/min. Maintain at 200°C for 2 hours to remove physisorbed water.
  • Fluorination: Introduce HF gas (10% in N₂) at 50 mL/min while maintaining temperature at 200°C for 1 hour.
  • Temperature Ramping: Increase temperature to 350°C at 3°C/min while continuing HF/N₂ flow.
  • Activation: Maintain at 350°C with HF/N₂ flow for 4-6 hours to achieve optimal fluorination.
  • Cool-down: Under continuous HF/N₂ flow, cool to 150°C, then switch to pure N₂ flow and cool to room temperature.
  • Storage: Transfer activated catalyst to moisture-free environment for storage. [1]

Critical Notes: The specific surface area of the final catalyst depends strongly on the initial chromium oxide precursor, with aerogel-derived materials achieving >200 m²/g. The HF concentration and temperature profile should be optimized for specific precursor characteristics. Complete exclusion of moisture during cooling and storage is essential to maintain catalyst activity. [1]

4.1.2 Synthesis of High-Surface-Area CrF₃ (HS-CrF₃)

Materials Requirement: [N₂H₆]F₂ (hydrazinium fluoride), CrF₃·3H₂O, 40% hydrofluoric acid, 80% hydrazine hydrate, elemental fluorine (10% in N₂), liquid anhydrous hydrogen fluoride (aHF), polyethylene beakers and equipment for HF-safe manipulations, fluoropolymer-lined reactor. [1]

Precursor Synthesis ([N₂H₆][CrF₅]·H₂O):

  • Prepare [N₂H₆]F₂ by slow addition of 20% HF aqueous solution (from diluted 40% hydrofluoric acid) to 40% aqueous N₂H₄ (from diluted 80% hydrazine hydrate) in polyethylene beaker at 0°C.
  • Isolate white crystalline [N₂H₆]F₂ product and dry at 60°C.
  • Dissolve [N₂H₆]F₂ in minimal water and add CrF₃·3H₂O with stirring at room temperature.
  • Concentrate the solution by slow evaporation at 40°C to precipitate [N₂H₆][CrF₅]·H₂O as crystalline product.
  • Collect product by filtration and dry at 60°C. [1]

Fluorination to HS-CrF₃:

  • Load [N₂H₆][CrF₅]·H₂O (2-5 g) into fluoropolymer-lined reactor under inert atmosphere.
  • Add liquid aHF (30-50 mL) at -78°C with stirring.
  • Introduce F₂ gas (10% in N₂) at 5-10 mL/min with gradual warming to room temperature over 2 hours.
  • Maintain F₂ flow with stirring for 24 hours at room temperature.
  • Remove volatile components under reduced pressure to isolate green solid product.
  • Characterize by BET surface area analysis (typically 200-400 m²/g). [1]

Safety Considerations: All procedures involving HF and F₂ require specialized corrosion-resistant equipment and appropriate personal protective equipment. Operations should be conducted in well-ventilated fume hoods designed for HF work. Emergency calcium gluconate gel should be readily available. [1]

Fluorination Application Protocols
4.2.1 Gas-Phase Fluorination of Chlorocarbons

Reactor Setup: Fixed-bed continuous flow reactor constructed from Hastelloy or Inconel, preheating zone for reactants, three-zone furnace with independent temperature controls, catalyst bed with thermowell for temperature monitoring, back-pressure regulator, online GC for product analysis, caustic scrubber for effluent treatment. [5]

Standard Fluorination Procedure:

  • Catalyst Loading: Pack reactor with chromium fluoride catalyst (5-10 mL bed volume) between layers of inert ceramic spheres.
  • System Purge: Purge reactor system with nitrogen at 50 mL/min while heating to desired reaction temperature (typically 250-400°C).
  • HF Pretreatment: Introduce anhydrous HF at 10-20 mL/min at reaction temperature for 2 hours to activate catalyst surface.
  • Reactant Introduction: Feed chlorocarbon substrate vaporized in HF stream at predetermined molar ratios (typically HF:chlorocarbon = 5:1 to 20:1).
  • Process Monitoring: Monitor reaction progress by online GC analysis of effluent streams, adjusting temperature and flow rates to optimize conversion and selectivity.
  • Product Recovery: Separate organic products from HF stream using cooled receivers and neutralization steps.
  • Catalyst Regeneration: If activity declines, treat with air/N₂ mixture (1:1) at 400°C for 4 hours to remove carbonaceous deposits, followed by HF re-activation. [5]

Process Optimization Guidelines:

  • For C₂ chlorocarbons, optimal temperatures typically range from 300-350°C
  • Space velocities of 100-500 h⁻¹ generally provide balanced conversion and selectivity
  • Higher HF ratios favor complete fluorination but may increase catalyst erosion
  • Gradual temperature increases can compensate for slow catalyst deactivation

The following workflow diagram illustrates the key steps in the catalyst preparation and application process:

G cluster_prep Catalyst Preparation Methods cluster_fcr F-Cr₂O₃ Preparation cluster_hs HS-CrF₃ Preparation cluster_app Fluorination Application Start Start Catalyst Preparation FCr2O3 Fluorinated Chromia (F-Cr₂O₃) Start->FCr2O3 Method Selection HSCrF3 High-Surface-Area CrF₃ Start->HSCrF3 Method Selection F1 Chromium Oxide Pre-treatment FCr2O3->F1 H1 [N₂H₆][CrF₅]·H₂O Synthesis HSCrF3->H1 F2 HF Fluorination (200-350°C) F1->F2 F3 Activation (4-6 hours) F2->F3 A1 Catalyst Loading & System Purge F3->A1 H2 F₂ in aHF Fluorination H1->H2 H3 Product Isolation & Drying H2->H3 H3->A1 A2 HF Pretreatment (Activation) A1->A2 A3 Reactant Introduction & Process Monitoring A2->A3 A4 Product Recovery & Analysis A3->A4 Regeneration Catalyst Regeneration (Air/N₂ @ 400°C) A4->Regeneration If Deactivated End End of Process A4->End Regeneration->A2

Catalyst Performance and Reaction Examples

Characterization Data for Chromium Fluoride Catalysts

Table: Physical and Chemical Properties of Chromium Fluoride-Based Catalysts

Catalyst Type Preparation Method Surface Area (m²/g) Fluorine Content (mass%) Primary Active Sites Stability Range
Conventional F-Cr₂O₃ Gas-phase HF treatment of Cr₂O₃ 30-60 10-20 CrOₓFy sites 250-450°C
High-Performance F-Cr₂O₃ Fluorination of aerogel Cr₂O₃ 210-370 15-25 CrOₓFy with defects 250-400°C
α-/β-CrF₃ Thermal decomposition of [NH₄]₃[CrF₆] 6-74 ~45 (theoretical) Crystalline CrF₃ sites 300-500°C
HS-CrF₃ F₂/aHF treatment of [N₂H₆][CrF₅]·H₂O 200-400 ~45 (theoretical) Amorphous CrF₃ sites 200-350°C
Nanocrystalline Cr₂O₃ Solution precipitation followed by HF activation 150-300 5-15 Surface CrOₓFyClz 200-400°C

The performance characteristics of chromium fluoride catalysts vary significantly with preparation method and structural properties. The high-surface-area variants demonstrate superior activity in fluorination reactions due to increased accessibility of active sites and improved mass transfer properties. The Lewis acid strength, as measured by ammonia or pyridine chemisorption, generally increases with fluorine content but reaches an optimum as excessive fluorination may reduce surface area and create transport limitations. [1] [5]

Representative Fluorination Reactions

Table: Selected Fluorination Reactions Catalyzed by Chromium Fluoride Materials

Chlorocarbon Substrate Catalyst System Reaction Conditions Major Products Conversion (%) Selectivity (%)
CCl₄ F-Cr₂O₃ (standard) 350°C, HF/CCl₄ = 10:1 CCl₃F, CCl₂F₂ 85-95 75-85
CH₃CCl₃ F-Cr₂O₃ (aerogel) 300°C, HF/substrate = 8:1 CH₃CCl₂F, CH₃CClF₂ 90-98 80-90
CCl₂=CCl₂ HS-CrF₃ 250°C, HF/substrate = 6:1 CCl₂F-CCl₂F, CCl₂F-CClF₂ 70-85 70-80
CH₂Cl-CH₂Cl Nanocrystalline Cr₂O₃ 400°C, HF/substrate = 15:1 CH₂F-CH₂F, CH₂=CHF 60-75 65-75
CCl₃-CCl₃ F-Cr₂O₃ (standard) 375°C, HF/substrate = 12:1 CCl₂F-CCl₃, CCl₂F-CCl₂F 80-90 70-82

The product distribution in these fluorination reactions depends critically on reaction temperature, HF-to-substrate ratio, and contact time. Higher temperatures generally favor increased conversion but may promote undesirable side reactions including decomposition and oligomerization. The catalyst lifetime varies from several hundred to several thousand hours depending on feedstock purity and operating conditions, with gradual deactivation occurring primarily through carbon deposition and structural changes. [1] [2] [5]

Safety and Environmental Considerations

Handling Precautions for Catalyst Preparation

Chromium(III) fluoride catalysts and their precursors require careful handling due to multiple hazardous properties. The materials exhibit moderate toxicity with an oral LD₅₀ of 150 mg/kg in guinea pigs, necessitating appropriate respiratory protection during handling to prevent inhalation of fine particles. The fluorination catalysts in their activated state are moisture-sensitive and may generate hydrofluoric acid upon contact with water, requiring anhydrous handling conditions and specialized corrosion-resistant equipment. [3] [6]

For workplace safety, the Permissible Exposure Limit (PEL) for chromium(III) compounds is 1 mg/m³ as a time-weighted average, while the Recommended Exposure Limit (REL) is 0.5 mg/m³. The Immediately Dangerous to Life and Health (IDLH) concentration is established at 250 mg/m³. Appropriate engineering controls including local exhaust ventilation and closed-system processing should be implemented to maintain exposure below these limits. [3] [4]

Waste Management and Environmental Impact

The processing of chlorocarbon feedstocks generates hazardous waste streams containing both organic halides and inorganic fluoride salts that require specialized treatment. Spent catalysts typically contain adsorbed fluorinated and chlorinated compounds that must be removed by thermal treatment before disposal or recycling. A promising approach for treating chromium fluoride wastes involves hydrolysis under basic conditions (pH ≤ 9.5) at 40-70°C with potassium hydroxide concentrations below 1.1 mol/L, which converts fluoride complexes to soluble salts that can be recovered as hydrofluoric acid while producing chromium oxides as solid residues. [6]

The catalyst regeneration process generates gaseous effluents including HF, CO₂, and trace phosgene that require scrubbing through appropriate abatement systems. Multi-stage caustic scrubbers with pH monitoring and control are recommended for effective neutralization of these acidic gases. Continuous monitoring of effluent streams for persistent organic pollutants and greenhouse gases should be implemented to ensure environmental compliance. [2]

Conclusion and Outlook

Chromium(III) fluoride-based catalysts represent versatile materials for facilitating fluorination reactions of chlorocarbons with diverse applications in industrial organic synthesis. The development of high-surface-area variants with optimized Lewis acidity has significantly enhanced the efficiency of these catalysts while enabling milder reaction conditions. The protocols detailed in this document provide reproducible methods for preparing and applying these catalytic materials with predictable performance characteristics.

Future development directions include the design of multifunctional catalysts capable of sequential fluorination-dehydrofluorination processes for direct production of valuable hydrofluoroolefins from chlorinated precursors. Additionally, the integration of advanced characterization techniques including in-situ spectroscopy and computational modeling will further elucidate structure-activity relationships and guide the rational design of next-generation fluorination catalysts with enhanced selectivity and stability.

References

electrodeposition chromium coatings from Cr(III) fluoride electrolytes

Author: Smolecule Technical Support Team. Date: February 2026

Electrodeposition from Molten Salt Cr(III) Fluoride Electrolytes

Electrolyte Preparation (Molten Salt System)
  • Electrolyte Composition: The process uses the eutectic mixture LiF–NaF–KF (46.5:11.5:42 mol%), known as FLiNaK [1]. The Cr³⁺ solute is introduced by adding CrF₃ (99.99% purity) [1].
  • Salt Dehydration: Prior to use, the FLiNaK salt must be dehydrated to remove moisture. This is achieved by heating the salt under vacuum from ambient temperature up to its melting point for 72 hours [1].
  • Crucible Material: A vitreous carbon crucible is recommended for containing the molten salt [1].
Electrodeposition Protocol (Molten Salt System)
  • Operating Temperature: Maintain the electrolyte at 600°C [1].
  • Electrode System:
    • Working Electrode: Tungsten electrode for electrolysis from CrF₃ [1].
    • Counter/Reference Electrodes: The specific counter and reference electrodes are not detailed in the search results, but typical setups for molten salt electrochemistry use a quasi-reference electrode (e.g., a silver wire) and a graphite counter electrode.
  • Electrodeposition Mode: Potentiostatic electrolysis (constant potential) [1].
  • Process Duration: A typical electrolysis run to effectively remove Cr³⁺ from the melt lasts for 21.5 hours [1].
Analysis and Characterization (Molten Salt System)
  • Cr³⁺ Concentration Monitoring: The concentration of Cr³⁺ in the melt before and after electrolysis can be confirmed by Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) and Cyclic Voltammetry (CV) [1].
  • Coating Characterization: The deposited chromium metal layer can be analyzed using Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) and X-ray Diffraction (XRD). A typical deposit is a thin layer of chromium with a thickness of approximately 20 μm [1].

Electrodeposition from Aqueous Cr(III) Electrolytes

Electrolyte Preparation (Aqueous Fe-Cr-Ni System)

This protocol is for depositing Fe-Cr-Ni alloy coatings from an aqueous Cr(III) electrolyte [2].

Table 1: Aqueous Fe-Cr-Ni Electrolyte Composition [2]

Component Chemical Formula Concentration
Chromium(III) chloride CrCl₃ Information missing
Iron(II) sulfate FeSO₄ Information missing
Nickel(II) sulfate NiSO₄ Information missing
Glycine C₂H₅NO₂ Information missing
Boric Acid H₃BO₃ Information missing
Sodium Chloride NaCl Information missing
pH Adjusted with HCl 1.1
  • Preparation Method: The electrolyte is prepared in a two-step process [2]:
    • Dissolve glycine with chromium(III) chloride in deionized water. Heat to 80°C and maintain with continuous stirring for 30 minutes. Cool to room temperature overnight.
    • Dissolve all other components in deionized water at room temperature.
    • Combine the two solutions and homogenize for another 30 minutes with continuous stirring before use.
Electrodeposition Protocol (Aqueous System)
  • Substrate Preparation: Use highly polished copper substrates. Cleanse in an ultrasonic bath with ethanol, then rinse with deionized water. Coat wet-on-wet directly after pretreatment [2].
  • Current Regime: To achieve uniform, crack-free coatings, use a stepped direct current (stepped DC) regime. This involves a sequence of 10 seconds of direct current followed by a 5-second pause [2]. This mode helps to periodically interrupt high overvoltage, limiting the pH rise at the cathode and reducing the formation of microcrack-causing chromium hydrides.
  • In-situ pH Monitoring: The near-surface pH can be monitored during deposition using a specialized setup with a surface pH electrode (e.g., InLab Surface Pro-ISM) placed directly over the pH sensor, with the cathode designed as caps with lamellae [2].
Analysis and Characterization (Aqueous System)
  • Coating Composition and Morphology: The resulting coatings are characterized by a Cr content of around 25-30% and can achieve thicknesses of ~20 μm [2] [2]. They are reported to be uniform and free of microcracks when using the stepped DC method [2].
  • Microcrack Analysis: The density of microcracks in the coating is highly dependent on the current regime. Stepped DC significantly reduces cracking compared to direct current (DC) or pulsed current (PC) [2].

Workflow for Electrodeposition from Cr(III) Electrolytes

The following diagram illustrates the general decision-making and experimental workflow for this process, integrating the two main approaches.

Start Start: Electrodeposition from Cr(III) A1 Define System Type Start->A1 B1 Molten Salt Fluoride Electrolyte A1->B1 B2 Aqueous Electrolyte (Fe-Cr-Ni Alloy) A1->B2 C1 Prepare FLiNaK Eutectic (LiF-NaF-KF) B1->C1 C2 Prepare Two-Part Aqueous Solution B2->C2 D1 Dehydrate Salt (72h under vacuum) C1->D1 D2 Heat CrCl₃ + Glycine to 80°C for 30 min C2->D2 E1 Add CrF₃ solute (High Purity) D1->E1 E2 Cool, then mix with other components D2->E2 F1 Operate at 600°C E1->F1 F2 Adjust pH to 1.1 with HCl E2->F2 G1 Potentiostatic Electrolysis on W electrode (21.5h) F1->G1 G2 Stepped DC Electrolysis (e.g., 10s on, 5s off) F2->G2 M1 Monitor Cr³⁺ removal via ICP-OES/CV G1->M1 M2 Monitor near-surface pH with specialized electrode G2->M2 H1 Characterize Deposit (SEM-EDS, XRD) H2 Analyze Coating (Composition, Cracks) M1->H1 M2->H2

Experimental Workflow for Cr(III) Electrodeposition

Critical Experimental Considerations

  • Atmosphere Control: For molten salt systems, operations are typically conducted under an inert atmosphere (e.g., argon) to prevent oxidation of the salt and the electrodes.
  • Material Compatibility: All fixtures, crucibles, and electrodes must withstand highly corrosive fluoride melts at high temperatures. Vitreous carbon and tungsten are standard choices [1].
  • Crack Prevention in Aqueous Systems: The formation of microcracks is a major challenge. The incorporation of chromium hydrides during deposition, which subsequently decompose and cause a 15% volume shrinkage, is a primary cause. Using current regimes with periodic pauses (stepped DC) is crucial to limit the cathode's pH increase and mitigate this issue [2].
  • Complexation in Aqueous Baths: In aqueous Cr(III) electrolytes, complexing agents like glycine are essential. They help stabilize the ions and prevent hydrolysis and olation reactions near the cathode surface, which can otherwise hinder the deposition process [2].

References

Comprehensive Application Notes and Protocols: Trivalent Chromium Plating as a Sustainable Alternative for Industrial and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trivalent Chromium Plating

Trivalent chromium plating has emerged as a technologically advanced and environmentally responsible alternative to traditional hexavalent chromium processes, gaining significant traction across multiple industrial sectors. This transition is largely driven by increasingly stringent global regulations targeting hexavalent chromium due to its well-documented toxicity and carcinogenicity. The electroplating industry has responded by developing trivalent chromium processes that maintain performance standards while significantly reducing environmental and health risks. These developments align with broader sustainable manufacturing initiatives and corporate responsibility goals, making trivalent chromium plating a focus of extensive research and development efforts.

The historical development of chromium plating dates to the 1920s, with hexavalent chromium processes dominating for decades due to their excellent functional properties and relatively straightforward implementation. However, growing understanding of hexavalent chromium's toxicity profile and its classification as a known human carcinogen prompted regulatory action and technological innovation. The commercial implementation of trivalent chromium plating began in earnest in the 1970s and 1980s, with accelerated adoption in recent years as regulatory pressures intensified and process chemistry matured. Today, trivalent chromium plating represents a mature technology with proven applications across decorative, functional, and specialized industrial contexts [1] [2].

Chemical Fundamentals and Properties

Basic Principles and Mechanism

Trivalent chromium plating operates on the same fundamental electrochemical principles as other electroplating processes, but with distinct chemistry centered on chromium in the +3 oxidation state. The process involves the electrochemical reduction of trivalent chromium ions (Cr³⁺) to metallic chromium (Cr⁰) at the cathode (workpiece). The anodic reaction typically involves oxidation of water to oxygen gas and protons, facilitated by specialized anodes designed to prevent oxidation of Cr³⁺ to Cr⁶⁺. The complete electrochemical reactions can be summarized as follows:

  • Cathode (workpiece): Cr³⁺ + 3e⁻ → Cr⁰
  • Anode: 2H₂O → O₂ + 4e⁻ + 4H⁺

The plating bath chemistry for trivalent chromium processes typically utilizes chromium sulfate or chromium chloride as the primary source of chromium ions, complemented by complexing agents that stabilize the trivalent state and prevent oxidation, conducting salts to enhance solution conductivity, and additives that influence deposit characteristics such as brightness, hardness, and thickness uniformity. The bath operates at a moderately acidic pH (typically 2.0-4.0) and at temperatures ranging from 20°C to 40°C, depending on the specific formulation and application requirements [1] [3].

Deposit Characteristics and Performance

Trivalent chromium deposits exhibit distinct characteristics that differ from their hexavalent counterparts. While early trivalent processes produced deposits with a characteristic "dull blue" appearance, modern formulations with advanced additives can achieve brightness comparable to hexavalent chromium. The microstructural properties of trivalent chromium deposits contribute to their functional performance, with typical hardness values ranging from 55-65 HRC for as-plated deposits, potentially increasing to approximately 70 HRC with post-plate heat treatment. The corrosion resistance of trivalent chromium deposits is generally excellent, though some formulations may require nickel undercoats when plated directly on steel substrates to maximize protection.

Table 1: Characteristic Properties of Trivalent Chromium Deposits

Property Typical Range/Characteristic Comparison with Hexavalent Chromium
Hardness 55-65 HRC (as plated) Softer than hexavalent (70-72 HRC)
Deposit Color Bright, metallic; early formulations had blue tint Classic bright, slightly blue-tinted finish
Maximum Practical Thickness 1.27 μm (decorative) Unlimited (can exceed 100 μm)
Corrosion Resistance Excellent with proper undercoats Excellent, self-healing micro-cracks
Crack Structure Macrocracks, some extending to substrate Microcracks (800-1200/linear inch)
Throwing Power Superior, uniform coverage on complex shapes Poor, requires conforming anodes

The metallurgical structure of trivalent chromium deposits typically exhibits a wider crack pattern compared to the microcracked structure of hexavalent chromium deposits. While this can influence corrosion resistance, proper process control and the use of appropriate undercoats can mitigate potential limitations. The throwing power of trivalent chromium processes is generally superior to hexavalent systems, enabling more uniform coverage on complex geometries and in recessed areas without the need for complex anode configurations [4] [2] [5].

Advantages of Trivalent Chromium Plating

Environmental and Safety Benefits

The primary motivation for adopting trivalent chromium plating is its significantly improved environmental and safety profile compared to hexavalent chromium processes. Trivalent chromium (Cr³⁺) is considerably less toxic than hexavalent chromium (Cr⁶⁺), with studies indicating that Cr³⁺ is approximately 100 times less toxic than its hexavalent counterpart. This fundamental difference in toxicity translates to substantial benefits throughout the plating operation:

  • Reduced regulatory burden: Trivalent chromium processes face fewer restrictions under regulations such as REACH, RoHS, and OSHA standards, simplifying compliance and reducing administrative overhead.
  • Lower hazardous waste management costs: Waste treatment for trivalent chromium is less complex and costly, as the chemicals involved don't require the same level of containment and specialized disposal as hexavalent chromium compounds.
  • Improved workplace safety: The significantly lower toxicity reduces health risks to workers, minimizing requirements for extensive personal protective equipment and specialized ventilation systems.
  • Enhanced environmental sustainability: Trivalent chromium processes typically generate fewer hazardous byproducts and align better with corporate sustainability initiatives and green manufacturing principles.

The operational safety benefits extend to reduced monitoring requirements for airborne contaminants, as trivalent chromium does not present the same inhalation hazards as hexavalent chromium mists. Additionally, fume suppression is more straightforward with trivalent processes, further enhancing workplace safety and reducing engineering control costs [1] [6] [3].

Operational and Performance Advantages

Beyond environmental benefits, trivalent chromium plating offers several operational advantages that contribute to improved process efficiency and product quality. These advantages stem from fundamental differences in the electrochemistry of trivalent versus hexavalent chromium processes:

  • Higher cathode efficiency: Trivalent chromium processes typically achieve 25-40% cathode efficiency, significantly higher than the 10-20% efficiency of hexavalent processes, resulting in faster deposition rates and reduced energy consumption.
  • Superior throwing power: The better throwing power of trivalent baths enables more uniform coating thickness on complex geometries, reducing the need for secondary machining or grinding operations.
  • Improved coverage: Trivalent processes provide excellent coverage in recessed areas and on complex components where hexavalent processes would require auxiliary anodes or specialized fixtures.
  • Current interruption tolerance: Trivalent chromium processes are less sensitive to current interruptions during plating, reducing the risk of rejection due to power fluctuations or process interruptions.
  • Wider operating window: Modern trivalent processes operate effectively across a broader range of current densities and temperatures, providing greater process flexibility.

The economic benefits of these operational advantages include reduced energy consumption, higher production throughput, lower rejection rates, and decreased reliance on specialized fixturing. While the chemical costs for trivalent processes may be higher per volume, the overall cost of ownership is often competitive or superior when factoring in the operational efficiencies and reduced compliance costs [1] [4] [3].

Industrial Applications and Use Cases

Established Industrial Applications

Trivalent chromium plating has found widespread adoption across numerous industrial sectors, with well-established applications in both decorative and functional contexts. The automotive industry represents a significant application area, with trivalent chromium used for components such as bumpers, trim pieces, wheel covers, and interior fixtures. The combination of corrosion resistance, aesthetic appeal, and regulatory compliance makes trivalent chromium particularly attractive for automotive applications, especially with increasing emphasis on sustainability throughout the supply chain. European manufacturers have been particularly proactive in adopting trivalent chromium to comply with EU environmental directives [7].

The aerospace sector utilizes trivalent chromium plating for components requiring a balance of corrosion resistance, durability, and environmental compliance. While certification processes for new materials and processes in aerospace are necessarily rigorous, trivalent chromium has gained acceptance for specific applications where its performance characteristics meet the stringent requirements of aerospace specifications. The consumer electronics industry represents another significant application area, with trivalent chromium providing durable, aesthetically pleasing finishes on smartphones, laptops, wearable devices, and other electronic products. The furniture and fixtures industry employs trivalent chromium for decorative hardware, appliance trim, and architectural elements where visual appeal must be maintained without compromising environmental responsibility [7].

Table 2: Industrial Applications of Trivalent Chromium Plating

Industry Specific Applications Key Requirements Addressed
Automotive Bumpers, trim, wheel covers, interior fixtures Corrosion resistance, aesthetic appeal, regulatory compliance
Aerospace Landing gear components, fasteners, structural elements Corrosion resistance, durability, weight considerations
Consumer Electronics Smartphone frames, laptop casings, wearable device housings Aesthetic quality, wear resistance, sustainability alignment
Industrial Machinery Hydraulic cylinders, gears, bearing surfaces Wear resistance, reduced friction, corrosion protection
Furniture & Fixtures Decorative hardware, appliance trim, architectural elements Aesthetic appeal, tarnish resistance, environmental compliance
Specialized and Emerging Applications

Beyond traditional industrial applications, trivalent chromium processes are finding use in specialized contexts that leverage their unique properties. The medical device industry increasingly utilizes trivalent chromium for instruments and equipment components where biocompatibility and corrosion resistance are paramount. While direct medical implant applications may require additional validation, the fundamental safety profile of trivalent chromium makes it suitable for many healthcare applications. The food processing industry employs trivalent chromium plating on equipment components where corrosion resistance and cleanability must be maintained without risk of heavy metal contamination [2].

Emerging applications for trivalent chromium include specialized coatings for renewable energy components, where durability and environmental compatibility are simultaneously valued. The functional coating applications continue to expand as process capabilities improve, with ongoing research focused on extending the maximum practical thickness for more demanding wear applications. While hard chrome applications historically dominated by hexavalent processes remain challenging for trivalent alternatives, continued development is narrowing the performance gap for specific functional applications [7] [2].

Experimental Protocols and Methodologies

Standard Trivalent Chromium Plating Protocol

The following comprehensive protocol outlines a standardized methodology for trivalent chromium plating, suitable for both industrial implementation and research applications. This protocol assumes a sulfate-based trivalent chromium chemistry, which represents one of the most common commercial formulations:

5.1.1 Substrate Preparation
  • Cleaning and Degreasing: Immerse substrates in alkaline cleaner (e.g., 45-60 g/L alkaline salts) at 60-70°C for 5-10 minutes with agitation. Follow with thorough rinsing in deionized water. The cleaning efficacy can be verified by a continuous water break test across the entire surface.
  • Surface Activation: Immerse components in 5-10% sulfuric acid or 10-15% hydrochloric acid solution at room temperature for 30-90 seconds to achieve micro-etching and surface activation. The optimal etch rate is typically 0.1-0.3 μm per minute. Follow with thorough rinsing in deionized water.
  • Optional Nickel Strike: For steel substrates requiring enhanced corrosion performance, apply a Woods nickel strike (240-300 g/L nickel chloride, 12% hydrochloric acid) at 3-5 A/dm² for 2-4 minutes, followed by thorough rinsing.
5.1.2 Plating Bath Preparation
  • Bath Formulation: Prepare plating solution according to the following composition ranges:
    • Chromium sulfate [Cr₂(SO₄)₃] or chromium chloride [CrCl₃]: 20-50 g/L as Cr³⁺
    • Complexing agents (proprietary): 40-100 g/L
    • Conducting salts (alkali metal salts): 80-150 g/L
    • Buffer systems: 20-40 g/L
    • Wetting agents and additives: As specified by supplier
  • Bath Conditioning: Adjust pH to 2.8-3.5 using sulfuric acid or sodium hydroxide as needed. Heat to operating temperature of 25-40°C with continuous filtration through 5-10 μm filter media. Circulate and condition bath for minimum 2 hours before initial use.
5.1.3 Plating Process Parameters
  • Current Density: 5-15 A/dm² for decorative applications; may vary for functional coatings
  • Temperature: 25-40°C (±1°C control recommended)
  • Voltage: 4-12 V, depending on bath composition, temperature, and cell geometry
  • Anode-to-Cathode Ratio: 1:1 to 2:1
  • Agitation: Mild mechanical or solution agitation (air agitation typically avoided due to oxidation concerns)
  • Filtration: Continuous filtration through 5-10 μm filter media at 2-4 turnovers per hour
  • Plating Time: 1-6 minutes for decorative applications (0.1-0.3 μm); varies for functional applications
5.1.4 Post-Treatment and Quality Control
  • Rinsing Sequence: Countercurrent rinse sequence with deionized water, culminating in hot deionized water rinse (60-70°C) to minimize spotting.
  • Drying: Forced air drying at 70-80°C for 5-10 minutes.
  • Quality Verification:
    • Thickness measurement via X-ray fluorescence or coulometric method
    • Adhesion testing per ASTM B571
    • Corrosion resistance evaluation via neutral salt spray testing per ASTM B117
    • Visual inspection for defects, uniformity, and color consistency

The following workflow diagram illustrates the complete trivalent chromium plating process:

G cluster_prep Substrate Preparation cluster_plating Plating Stage cluster_post Post-Treatment & QC Start Start Plating Process Clean Cleaning and Degreasing Start->Clean Rinse1 Rinsing (DI Water) Clean->Rinse1 Activate Surface Activation Rinse1->Activate Rinse2 Rinsing (DI Water) Activate->Rinse2 Nickel Optional Nickel Strike Rinse2->Nickel Rinse3 Rinsing (DI Water) Nickel->Rinse3 Bath Bath Preparation & Conditioning Rinse3->Bath Plate Electroplating Process Bath->Plate Rinse4 Rinsing Sequence Plate->Rinse4 Dry Drying Rinse4->Dry QC Quality Control Verification Dry->QC End Process Complete QC->End

Process Optimization and Troubleshooting

Successful implementation of trivalent chromium plating requires systematic optimization and understanding of common process challenges. The following optimization guidelines and troubleshooting approaches represent best practices compiled from industrial experience:

5.2.1 Key Process Optimization Parameters
  • Bath Chemistry Control: Maintain chromium concentration within ±10% of target value. Regular analysis via ICP-OES or AAS is recommended. Monitor and adjust complexer concentration per supplier specifications.
  • Temperature Optimization: For decorative applications, lower temperatures (25-30°C) typically produce brighter deposits, while higher temperatures (35-40°C) improve throwing power and deposition efficiency.
  • Current Density Optimization: Establish optimum current density range for specific bath formulation through Hull cell testing. Typical decorative applications utilize 5-12 A/dm².
  • Agitation Optimization: Implement sufficient agitation to ensure uniform mass transfer without excessive turbulence that could promote oxidation. Solution flow rate of 1-2 m/min past cathode surface is typically optimal.
  • Filtration and Purification: Continuous carbon filtration helps remove organic impurities. Ion exchange may be necessary to control metallic impurity buildup, particularly zinc, copper, and iron.
5.2.2 Common Challenges and Corrective Actions

Table 3: Troubleshooting Guide for Trivalent Chromium Plating

Problem Potential Causes Corrective Actions
Poor Coverage Low current density, insufficient agitation, high impurity levels Increase current density, optimize agitation, implement purification
Dull Deposits Bath temperature too low, organic contamination, improper additive balance Adjust temperature, implement carbon treatment, analyze and adjust additives
Dark Deposits High current density, metallic impurities (especially copper), high organic contamination Reduce current density, implement dummy electrolysis, carbon treat bath
Adhesion Failure Inadequate cleaning, improper activation, current interruption Enhance cleaning process, optimize activation, ensure stable power supply
Rough Deposits Particulate contamination, high current density, improper filtration Improve filtration, optimize current density, check anode bags

Implementation Considerations and Comparative Analysis

Equipment and Infrastructure Requirements

Implementing trivalent chromium plating requires specific equipment configurations that differ from both hexavalent chromium processes and other electroplating methods. The plating tank construction typically requires PVC, polypropylene, or lined steel, as trivalent chromium baths are generally less corrosive than hexavalent systems. Temperature control systems must maintain bath temperature within ±1°C of setpoint, as trivalent processes can be more temperature-sensitive than their hexavalent counterparts. Filtration systems should provide continuous filtration through appropriate media (typically 5-10 μm) with chemical-resistant pumps and filter housings.

The anode system represents a critical distinction in trivalent chromium plating. Traditional lead anodes used in hexavalent processes are unsuitable, as they can promote oxidation of Cr³⁺ to Cr⁶⁺. Instead, dimensionally stable anodes (DSA) with specialized mixed metal oxide (MMO) coatings are employed. These anodes are typically composed of titanium substrates with catalytic coatings designed to promote the oxygen evolution reaction while minimizing chromium oxidation. The anode configuration may include membrane boxes or other separation systems to further protect against chromium oxidation in the anode region. Rectifier requirements are similar to hexavalent processes, with modern switched-mode power supplies providing appropriate current control and ripple reduction [3].

Comparative Analysis: Trivalent vs. Hexavalent Chromium

A comprehensive understanding of trivalent chromium plating requires direct comparison with traditional hexavalent processes across multiple performance, economic, and regulatory dimensions:

Table 4: Comprehensive Comparison: Trivalent vs. Hexavalent Chromium Plating

Parameter Trivalent Chromium Hexavalent Chromium
Environmental Impact Lower toxicity, fewer restrictions, simpler waste treatment High toxicity, heavily regulated, complex waste treatment
Worker Safety Significantly lower health risk, reduced PPE requirements Known carcinogen, extensive safety protocols required
Operational Efficiency Higher cathode efficiency (25-40%), faster deposition Low cathode efficiency (10-20%), slower deposition
Throwing Power Superior, uniform coverage on complex shapes Poor, requires conforming anodes for complex shapes
Energy Consumption Lower due to higher efficiency Higher due to lower efficiency
Bath Stability Good with proper control, sensitive to impurities Excellent stability, tolerant of impurities
Process Control Requires tighter control of parameters, more complex chemistry Relatively simple control, straightforward chemistry
Chemical Costs Higher chemical costs, more complex formulations Lower raw material costs, simpler chemistry
Capital Investment Similar to hexavalent with specialized anodes Established technology, readily available equipment
Waste Treatment Less complex, lower cost Complex, expensive due to Cr⁶⁺ reduction requirements
Color Matching Historically challenging, now resolved with modern additives Consistent, established appearance
Maximum Thickness Limited for decorative applications (<1.5 μm) Essentially unlimited thickness capability
Regulatory Compliance and Sustainability

The regulatory landscape for chromium plating continues to evolve, with increasing restrictions on hexavalent chromium processes across multiple jurisdictions. The European Union has implemented stringent controls through REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), while similar regulations exist in North America through OSHA standards and EPA regulations. The global trend clearly indicates continuing regulatory pressure on hexavalent chromium, making transition to trivalent alternatives a strategic imperative for long-term operational continuity.

Sustainability considerations extend beyond regulatory compliance to encompass broader environmental impact reduction. Trivalent chromium processes typically have lower energy requirements due to higher operational efficiency and reduced ventilation demands. The waste stream management is less complex, with potential for improved resource efficiency through advanced recovery technologies. Many organizations find that adoption of trivalent chromium plating aligns with corporate sustainability goals and provides marketing advantages through demonstration of environmental responsibility [7] [6] [3].

Conclusion and Future Perspectives

Trivalent chromium plating represents a technologically mature and environmentally responsible alternative to traditional hexavalent chromium processes, with demonstrated applications across diverse industrial sectors. The continued evolution of trivalent chromium processes is expected to further narrow performance gaps with hexavalent systems, particularly in hard chrome and functional coating applications. Emerging developments in bath chemistry, anode design, and process control are steadily addressing current limitations in deposit thickness and specific functional properties.

The research priorities in trivalent chromium plating include development of processes capable of depositing thicker coatings for wear resistance applications, improved bath longevity through enhanced impurity tolerance, and formulation of increasingly sustainable chemistry systems. The commercial adoption of trivalent chromium is expected to continue accelerating as regulatory pressures intensify and performance characteristics further improve. For researchers and industrial practitioners, trivalent chromium plating represents a field of ongoing innovation with significant potential for contributions to sustainable manufacturing practices.

References

Application Notes and Protocols: Thermal Decomposition of Ammonium Hexafluorochromate(III)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Ammonium hexafluorochromate(III), with the chemical formula (NH₄)₃CrF₆, is an inorganic compound that serves as a precursor for the synthesis of high-purity chromium(III) fluoride (CrF₃). The thermal decomposition of this compound provides a reliable pathway to obtain CrF₃, which finds applications in various fields including materials science, catalysis, and as a starting material for other chromium-based compounds. These application notes detail the protocols for studying and executing the thermal decomposition of (NH₄)₃CrF₆, with a focus on methodology, safety considerations, and data interpretation for researchers and scientists in pharmaceutical and chemical development.

The compound itself crystallizes in a cubic crystal system (space group F43m) and appears as green crystals. [1] Its thermal decomposition is a straightforward process that, when conducted under controlled conditions, yields pure chromium(III) fluoride along with gaseous ammonia (NH₃) and hydrogen fluoride (HF). [1]

Thermal Decomposition Reaction

The overall decomposition reaction proceeds according to the following equation: [1]

[ \ce{(NH4)3CrF6 -> CrF3 + 3NH3 ^ + 3HF ^} ]

This single-step decomposition directly yields the pure chromium(III) fluoride product. However, research suggests that the decomposition pathway may be more complex under certain conditions, potentially involving intermediate species such as NH₄CrF₄ and the formation of a hexagonal form of CrF₃ that transforms into the stable rhombohedral form at approximately 600°C. [2] The decomposition is influenced by the partial pressure of reaction gases, and several steps of the decomposition can be separated by using quasi-isobar reaction conditions. [2]

Table 1: Characteristics of Ammonium Hexafluorochromate(III) and its Decomposition

Property Description
Chemical Formula (NH₄)₃CrF₆ [1]
Molar Mass 220.104 g·mol⁻¹ [1]
Appearance Green crystals [1]
Crystal System Cubic [1]
Primary Decomposition Products CrF₃, NH₃, HF [1]
Noted Intermediate NH₄CrF₄ [2]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Principle

Thermogravimetric Analysis (TGA) is a fundamental method for studying thermal decomposition. It measures the mass change of a sample as a function of temperature or time under a controlled atmosphere. This provides critical information on thermal stability, decomposition steps, and reaction kinetics. [3]

Materials and Equipment
  • TGA Instrument: Consisting of a precision thermobalance, programmable furnace, gas control system, and data acquisition software. [3]
  • Crucibles: High-purity alumina crucibles are recommended due to their inertness and high-temperature stability (up to 1700°C). [3]
  • Sample: Ammonium hexafluorochromate(III) powder.
  • Gases: High-purity nitrogen (N₂) or argon as an inert purge gas.
Step-by-Step Procedure
  • Instrument Calibration: Calibrate the TGA instrument following a three-step process: balance calibration (using internal or standard weights), furnace calibration (user-defined limits), and temperature calibration (using Curie point standards like nickel). [3]
  • Sample Preparation: Gently grind the (NH₄)₃CrF₆ sample to a fine powder to ensure homogeneity. Avoid applying excessive pressure that might induce decomposition.
  • Sample Loading: Place an empty, clean alumina crucible on the sample holder and tare the balance. Carefully transfer 5-10 mg of the sample into the crucible. The small sample size helps minimize mass and heat transfer effects. [3]
  • Parameter Setting:
    • Atmosphere: Set a constant inert gas (N₂) flow rate (e.g., 50 mL/min) to remove decomposition gases and prevent oxidation. [3]
    • Temperature Program: Set a heating rate of 5-10°C per minute from room temperature to 700°C. A moderate heating rate helps resolve individual decomposition steps. [3]
  • Initiation: Start the temperature program and data recording.
  • Data Collection: The software will continuously record mass (or mass loss) and temperature.
  • Post-experiment: After the furnace cools, safely dispose of the residue and clean the crucible.

Table 2: Key TGA Operational Parameters for Decomposition Study

Parameter Recommended Setting Purpose & Consideration
Sample Mass 5 - 10 mg Ensures uniform heating and minimizes diffusion limitations. [3]
Heating Rate 5 - 10 °C/min Balances experiment time and resolution of decomposition events. [3]
Atmosphere Inert (N₂ or Ar) Prevents oxidative side reactions; acts as purge and protective gas. [3]
Gas Flow Rate 50 mL/min Removes evolved gases efficiently from the sample vicinity.
Temperature Range 25°C to 700°C Covers the full decomposition range and ensures completion.

Data Interpretation and Analysis

Expected Results

The TGA curve for (NH₄)₃CrF₆ is expected to show a single, major mass loss step corresponding to the release of 3 moles of NH₃ and 3 moles of HF. [1] The theoretical mass loss can be calculated as follows:

  • Molar mass of (NH₄)₃CrF₆ = 220.10 g/mol
  • Molar mass of evolved gases (3NH₃ + 3HF) = 3*(17.03 + 20.01) = 111.12 g/mol
  • Theoretical Mass Loss = (111.12 / 220.10) * 100% ≈ 50.5%

The final solid residue should be pure CrF₃, accounting for approximately 49.5% of the original mass.

Complex Decomposition Pathways

Researchers should be aware that the decomposition might not always appear as a single step. The process can be influenced by the partial pressure of gaseous products and may proceed through intermediates like NH₄CrF₄. [2] In some cases, this can lead to a multi-step TGA curve. Furthermore, the initial CrF₃ formed may be a hexagonal polymorph that converts to the stable rhombohedral form around 600°C; this phase transformation typically does not involve a mass change and would be detected by a complementary technique like Differential Scanning Calorimetry (DSC). [2]

The diagram below illustrates the potential pathways of the thermal decomposition process.

G A (NH₄)₃CrF₆ (Solid) C NH₄CrF₄ (Intermediate) A->C  -2NH₄F E Rhombohedral CrF₃ (Stable) A->E Overall Reaction F Gaseous NH₃ + HF A->F Direct Path B Thermal Energy B->A D Hexagonal CrF₃ (Metastable) C->D  -NH₄F D->E ~600°C Phase Transition

Pathways of Thermal Decomposition

This diagram shows the direct and stepwise decomposition routes of ammonium hexafluorochromate(III) leading to the final stable product.

Safety Considerations and Handling

The thermal decomposition of (NH₄)₃CrF₆ presents specific hazards that must be addressed with rigorous safety protocols.

  • Toxic Gas Evolution: The reaction produces significant quantities of hydrogen fluoride (HF) and ammonia (NH₃). HF is highly toxic and corrosive. All experiments must be conducted in a well-ventilated fume hood. [1]
  • Engineering Controls: The TGA instrument's effluent gas line should be connected to a safe exhaust or bubbled through appropriate scrubber solutions (e.g., alkaline solution for HF and acidic solution for NH₃) to neutralize the toxic gases before release.
  • Personal Protective Equipment (PPE): Standard lab PPE including a lab coat, safety glasses, and appropriate gloves (e.g., nitrile) is mandatory. When handling the powder, consider using a face shield and a respirator to prevent inhalation.
  • Waste Disposal: The residual CrF₃ and any contaminated consumables should be treated as hazardous waste and disposed of according to local regulations for heavy metals and fluorides.

Troubleshooting and Best Practices

  • Low/High Mass Loss: If the experimental mass loss deviates significantly from the theoretical 50.5%, it may indicate incomplete reaction, sample impurities, or oxidative side reactions. Verify the purity of the starting material and the inertness of the atmosphere.
  • Overlapping Peaks: If the TGA curve shows poorly resolved steps, reduce the heating rate to improve separation. Alternatively, use the first derivative of the TGA curve (DTG) to better interpret overlapping mass loss events. [3]
  • Baseline Drift: Ensure the instrument is properly calibrated and that the gas flow is stable. A drifting baseline can be caused by buoyancy effects or condensation of decomposition products.

Conclusion

The thermal decomposition of ammonium hexafluorochromate(III) is an effective synthetic route to high-purity chromium(III) fluoride. Utilizing TGA as the primary analytical tool allows researchers to precisely monitor and characterize this transformation. Adherence to the detailed protocols and stringent safety measures outlined in these application notes will ensure the generation of reliable, reproducible data and a safe working environment. This foundational work is critical for applications in advanced material synthesis and drug development where precise control over inorganic precursors is required.

References

chromium fluoride hydrate applications textiles corrosion inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Chromium(III) Fluoride Hydrate

Introduction and Chemical Profile

Chromium(III) fluoride (CrF₃) exists in both anhydrous and hydrated forms, with the anhydrous form being a green crystalline solid and hydrates like the trihydrate [Cr(H₂O)₆]F₃ (violet) and hexahydrate being soluble in water [1] [2]. The compound sublimes at a high temperature of 1100–1200 °C [1] [2]. The table below summarizes its key properties.

Table 1: Fundamental Properties of Chromium(III) Fluoride

Property Anhydrous CrF₃ Hydrated Forms (e.g., Trihydrate)
Chemical Formula CrF₃ [Cr(H₂O)₆]F₃ (example for hexahydrate)
Appearance Green crystalline solid [1] [2] Violet (hexahydrate) or green (trihydrate) solid [1] [2]
Molar Mass 108.99 g/mol [1] 163.04 g/mol (trihydrate) [1]
Density 3.8 g/cm³ [1] 2.2 g/cm³ (trihydrate) [1]
Melting Point Sublimes at 1100-1200 °C [1] [2] >1000 °C (for tetrahydrate) [3]
Solubility in Water Negligible [1] [2] Sparingly to soluble [1] [2]
Solubility in Other Solvents Insoluble in alcohols; soluble in HF, HCl [1] [2] Information Limited
Applications in Textiles

Chromium(III) fluoride is used as a mordant in textile dyeing [1] [2] [4]. A mordant is a substance that fixes dyes to fibers, forming an insoluble coordination complex to improve color fastness and brightness. CrF₃ is particularly suitable for dyeing wool and other protein-based fibers.

Corrosion Inhibition

Chromium(III) fluoride functions as a corrosion inhibitor [1] [2] [4]. Its protective mechanism involves the formation of a passive layer on metal surfaces. Trivalent chromium (Cr(III)) from the inhibitor can hydrolyze and co-precipitate with other compounds on the metal surface, forming a mixed oxide/hydroxide layer that acts as a barrier against corrosive agents [5].

This application is part of a major industry shift away from highly toxic and carcinogenic hexavalent chromium (Cr(VI)) systems [5]. While Cr(VI) has superior self-healing properties, Cr(III) compounds offer a more environmentally acceptable alternative for developing protective coatings.

Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol is adapted from a common industrial production method [1].

  • Objective: To synthesize hydrated chromium(III) fluoride from chromium(III) oxide.
  • Reagents: Chromium(III) oxide (Cr₂O₃), 50% Hydrofluoric Acid (HF), Deionized Water.
  • Hazard Controls: Perform all HF handling in a certified fume hood using appropriate personal protective equipment (PPE) including acid-resistant gloves and face shield. Have calcium gluconate gel readily available.
  • Procedure:
    • In a fume hood, add 10 g of Cr₂O₃ to a 250 mL Teflon-lined or plastic beaker.
    • Slowly add 50 mL of aqueous 50% HF while stirring with a plastic rod. The reaction is exothermic.
    • Carefully add 100 mL of deionized water to the mixture.
    • Heat the mixture with constant stirring at 60-80°C for 2 hours.
    • Allow the product to cool and crystallize.
    • Filter the resulting violet or green crystalline solid using a vacuum filtration setup with a sintered glass funnel.
    • Wash the solid with cold deionized water and dry it in a desiccator.
  • Reaction Equation: Cr₂O₃ + 6 HF + 9 H₂O → 2 [Cr(H₂O)₆]F₃ [1]

The workflow for this synthesis is outlined below:

Start Start Synthesis Protocol A Add Cr₂O₃ to Teflon Beaker Start->A B Slowly Add 50% HF (Stir in Fume Hood) A->B C Add Deionized Water B->C D Heat at 60-80°C for 2 Hours C->D E Cool and Crystallize D->E F Filter and Wash Solid E->F G Dry in Desiccator F->G End Hydrated CrF₃ Product G->End

Protocol 2: Formulating a Corrosion Inhibitive Coating

This protocol describes a general approach for creating a coating with active corrosion inhibition properties [5].

  • Objective: To incorporate Chromium(III) Fluoride into a coating matrix for application on a metal substrate like magnesium alloy.
  • Reagents: Chromium(III) Fluoride (anhydrous or hydrate), suitable coating matrix/resin, solvent, magnesium alloy coupon.
  • Hazard Controls: Use PPE and handle all chemicals per SDS.
  • Procedure:
    • Coating Formulation: Disperse a precise weight percentage of finely ground CrF₃ into the liquid coating matrix. A typical starting concentration is 0.5-2.0% by weight.
    • Substrate Preparation: Sequentially abrade the magnesium alloy coupon with SiC paper, degrease with ethanol, and dry thoroughly.
    • Coating Application: Apply the formulated coating using a draw-down bar or spin coater to achieve a uniform, thin film.
    • Curing: Allow the coating to cure according to the resin manufacturer's specifications.
    • Performance Evaluation: Evaluate corrosion resistance via Electrochemical Impedance Spectroscopy and salt spray testing per ASTM B117.

The workflow for this evaluation is as follows:

Start Start Coating Protocol A Disperse CrF₃ into Coating Matrix Start->A B Prepare Metal Substrate (Abrade, Degrease, Dry) A->B C Apply Coating (e.g., Draw-down Bar) B->C D Cure Coating C->D E Evaluate Performance (EIS, Salt Spray Test) D->E End Corrosion Performance Data E->End

Safety and Handling

Chromium(III) fluoride requires careful handling as it is corrosive and can react with water to form small amounts of hydrofluoric acid (HF) [6].

  • Hazard Classification: Class 8 Corrosive substance; UN 1756 [2] [6].
  • Personal Protective Equipment (PPE): Wear chemical protective clothing, safety goggles, and gloves. In spill scenarios, wear positive pressure self-contained breathing apparatus [6].
  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale dust. Use only in a well-ventilated area or fume hood.
  • First Aid: In case of contact, immediately flush skin or eyes with running water for at least 30 minutes and seek medical attention [6].
  • Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.

Conclusion

This compound serves as a functional chemical in specialized textile and corrosion protection applications. The provided notes and protocols offer a foundational framework for research and development. Future work should focus on optimizing inhibitor loading in coatings, quantifying self-healing performance, and conducting comprehensive toxicological studies.

References

controlling hydration states chromium fluoride synthesis

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Porous Chromium Fluoride (PCrF) Synthesis

What are the key advantages of a high-surface-area chromium fluoride catalyst? A high surface area directly enhances catalytic activity, which allows reactions to be run at lower temperatures. This minimizes unwanted side reactions, increases selectivity for the desired product, and can help mitigate coke formation on the catalyst surface, thereby extending its operational life [1].

How is the porous structure and high surface area achieved in PCrF? The high surface area is created using a sacrificial template method. A siliceous material is introduced into the catalyst precursor. After the precursor is formed, the silica is removed by reacting with anhydrous hydrogen fluoride (AHF). This reaction produces volatile silicon tetrafluoride (SiF₄), and its escape from the solid matrix creates pores and enlarges the surface area [1].

What are the stability characteristics of the synthesized PCrF? The resulting amorphous PCrF exhibits excellent thermal stability at temperatures below 500 °C. It is also chemically stable in the presence of corrosive media such as HCl, HF, and F₂, making it suitable for harsh reaction environments [1].

Key Quantitative Data for Porous Chromium Fluoride

The table below summarizes the characteristic data for the precursor and the final porous chromium fluoride catalyst as reported in the literature [1].

Material Si Content (wt.% relative to Cr) Surface Area (m²/g) Pore Volume (cm³/g)
Siliceous Precursor ~3% 470.0 0.79
Final Porous CrF (after HF treatment) ~0% (removed) 187.0 0.58

Experimental Protocol: Synthesis of Porous Chromium Fluoride

This section provides a detailed methodology for the synthesis of high-surface-area porous chromium fluoride as described in the search results [1].

1. Precursor Preparation:

  • A siliceous material is introduced into a chromium-containing precursor. The study found that a silicon content of approximately 3% by weight relative to chromium yielded a precursor with a surface area of 470.0 m²/g and a pore volume of 0.79 cm³/g.

2. Fluorination and Template Removal:

  • The siliceous precursor is treated with anhydrous hydrogen fluoride (AHF) at 350 °C for 100 hours.
  • During this step, the siliceous material is etched away via the reaction: SiO₂ + 4HF → SiF₄↑ + 2H₂O. The evolution of gaseous SiF₄ is responsible for generating the porous structure.

3. Post-Synthesis Analysis:

  • Surface Area and Porosity: Characterized using nitrogen adsorption techniques (BET method for surface area, BJH method for pore size distribution).
  • Crystallinity: Determined by X-ray diffraction (XRD), confirming the amorphous nature of the final PCrF.
  • Thermal Stability: Analyzed using Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC).
  • Morphology: Examined with Scanning Electron Microscopy (SEM).

Troubleshooting Guide for Synthesis

The following workflow outlines a logical approach to diagnosing and resolving common issues during the PCrF synthesis process.

G Start Start: Low Surface Area A Check Si Content in Precursor Start->A B Verify HF Treatment Temperature and Duration A->B Correct (≈3%) E1 Issue: Low Si Content ➜ Adjust precursor synthesis A->E1 Too low C Confirm HF Gas Flow and Concentration B->C Optimal E2 Issue: Incomplete Reaction ➜ Ensure 350°C for 100h B->E2 Insufficient D Inspect for Premature Crystallization C->D Optimal E3 Issue: Poor Etching ➜ Use anhydrous HF C->E3 Sub-optimal E4 Issue: Crystalline Formation ➜ Check thermal history D->E4 Detected Success Success: High-SA Amorphous PCrF D->Success Not detected

A Note on Controlling Hydration States

The search results I obtained do not contain specific experimental details for controlling the hydration states of chromium fluoride. This is a nuanced aspect of the synthesis that is highly dependent on factors such as:

  • The water content in the initial chromium salt precursor (e.g., CrCl₃·xH₂O).
  • Strict control of the atmosphere during precursor drying and subsequent HF treatment to prevent hydrolysis.
  • The use of rigorously anhydrous solvents and reagents, particularly the HF.

References

improving solubility chromium(III) fluoride hydrate reactions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Improving CrF₃ Solubility

A common challenge is the inherent insolubility of anhydrous CrF₃ in water. The table below outlines the core problem and verified solutions.

Problem Root Cause Verified Solutions & Mechanisms

| Low solubility of CrF₃ in water or reaction media [1] [2] | Strong ionic bonds in its crystalline structure; formation of stable, water-insoluble complexes [1]. | 1. Use Strong Mineral Acids: Soluble in hydrochloric acid (HCl) and hydrofluoric acid (HF) [1] [2]. Protonation and complex formation enhance solubility. 2. Add Soluble Fluoride Salts: Add potassium fluoride (KF) to provide free fluoride ions, shifting equilibrium to form soluble complexes like FeF₅²⁻ (analogous for Cr) [3]. |

Experimental Protocols for Solubility Enhancement

Here are detailed methodologies based on published procedures for handling and dissolving CrF₃.

Protocol 1: Dissolution in Hydrochloric Acid (HCl)

This method is suitable for getting CrF₃ into an aqueous solution for further reactions.

  • Materials: Anhydrous or hydrated Chromium(III) Fluoride (CrF₃), concentrated Hydrochloric Acid (HCl, 37%), deionized water, beaker, stir plate, and fume hood.
  • Procedure:
    • Work within a fume hood and wear appropriate PPE (gloves, goggles).
    • Place the desired amount of CrF₃ in a beaker.
    • Add a concentrated HCl solution. The compound dissolves in HCl, often resulting in a violet-colored solution [1] [2].
    • Stir continuously at room temperature or with mild heating (e.g., 40-50°C) to accelerate dissolution.
Protocol 2: Enhancing Solubility via Fluoride Addition (Based on SPL Treatment)

This protocol uses soluble fluorides to promote the formation of soluble metal-fluoride complexes, inspired by the treatment of spent pickling liquors [3].

  • Materials: Chromium(III) source (e.g., CrF₃ or a solution containing Cr³⁺), Potassium Fluoride (KF) or Potassium Hydroxide (KOH), deionized water, jacketed reactor, temperature controller, pH meter.
  • Procedure:
    • Feed Preparation: Add the chromium-containing solution to a reactor. If using solid CrF₃, a preliminary step of slurry formation in water is needed.
    • Condition Setting: Adjust the reactor temperature to 60–65 °C [3].
    • Precipitation & pH Control: Slowly add a stream of KF and/or KOH solution to the reactor while stirring. Maintain the pH between 4.0 and 4.2 [3]. The KF provides excess free fluoride ions, which can help form soluble intermediates and prevent the precipitation of insoluble oxides/hydroxides.
    • Monitoring: Monitor the chromium concentration in solution to confirm the formation of soluble species or the intended precipitation of other metal fluorides (like K₂FeF₅).

Solubility & Safety Reference Tables

Table 1: Basic Properties of Chromium(III) Fluoride
Property Value / Description
Chemical Formula CrF₃ [1] [2]
Molar Mass 108.99 g/mol (anhydrous) [2]
Appearance Green crystalline solid [1] [2]
Melting Point >1000 °C (sublimes) [1] [2]
Water Solubility Negligible (anhydrous); sparingly soluble (trihydrate) [1]
Table 2: Safety and Handling Information
Aspect Precaution
Hazard Classification Corrosive [4] [5]. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or inhaled [5].
Personal Protective Equipment (PPE) Wear gloves, goggles, and protective clothing [6].
Engineering Controls Use in a well-ventilated area or fume hood to avoid inhalation of dust [6].
First Aid If contact occurs, immediately flush skin or eyes with running water for at least 30 minutes [4].

Frequently Asked Questions

Q1: Why is Chromium(III) Fluoride so insoluble in water?

The anhydrous form of CrF₃ has a dense, crystalline structure where chromium ions are octahedrally coordinated by fluoride ions, and these fluoride ligands bridge between metal centers. This creates a robust, stable lattice with strong ionic bonds that water molecules cannot easily break [1]. Its hydrates, however, have water molecules in the coordination sphere and are more soluble [1].

Q2: Can I use solvents like ethanol to dissolve CrF₃?

No, Chromium(III) Fluoride is also insoluble in alcohols like ethanol [1]. The most effective solvents are strong acids and complexing agents like HF.

Q3: What is the most critical parameter when trying to dissolve CrF₃ in an acidic medium?

The choice of acid is crucial. While it dissolves in HCl, hydrofluoric acid (HF) is particularly effective. However, HF requires extreme caution due to its high toxicity and ability to cause severe burns.

Experimental Workflow for Solubility Optimization

The following diagram outlines a logical workflow for troubleshooting and optimizing CrF₃ solubility in your experiments.

Start Start: CrF₃ Solubility Issue Step1 Attempt dissolution in concentrated HCl Start->Step1 Step2 Successful? Step1->Step2 Step3 Proceed with experiment Step2->Step3 Yes Step4 Evaluate use of HF (With extreme caution) Step2->Step4 No Step5 Attempt dissolution with KF addition (pH 4-4.2, 60-65°C) Step2->Step5 No Step6 Target: Soluble Cr-F Complexes Step4->Step6 Step5->Step6

References

Troubleshooting Guide: Preventing Chromium Hydroxide Formation

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the core problem, its root causes, and evidence-based corrective actions.

Problem / Symptom Root Cause Corrective Action & Rationale Supporting Evidence
Formation of Cr(OH)₃ passivation layers instead of desired metallic Cr(0) deposit. Excessive local pH at cathode due to Hydrogen Evolution Reaction (HER): 2H₂O + 2e⁻ → H₂ + 2OH⁻ [1]. Optimize bath chemistry: Use sulfate-based electrolytes over chloride systems. Sulfate anions moderate local pH rise and suppress hydroxide formation [1]. Study shows sulfate systems achieved 83.68% Cr(0) purity vs. 57.40% in chloride systems [1].
Non-optimal current density: Too high current density accelerates HER, raising pH. Control electrodeposition parameters: Optimize current density and deposition time. A study identified 50 mA cm⁻² for 30 minutes as effective parameters [1]. Optimized parameters maximized single-cycle Cr(0) yield (67.72% purity) by suppressing competing reactions [1].
Unstable Cr(III) aqua ions readily hydrolyzing to form hydroxides. Use complexing agents/ligands: Add organic acids (e.g., glycine) to stabilize Cr(III) ions in the plating bath, preventing premature hydrolysis [2]. A CrFeCoNi electrodeposition bath used Cr(III)-glycine complexes in aqueous media for stable deposition [2].

Experimental Protocol: Electrodeposition from Trivalent Chromium Baths

Here is a detailed methodology for setting up a sulfate-based trivalent chromium electrodeposition bath, adapted from recent research [1] [2].

Solution Preparation
  • Electrolyte Composition: Prepare an aqueous solution containing a trivalent chromium salt (e.g., CrCl₃·6H₂O) and sulfate salts (e.g., Na₂SO₄ or (NH₄)₂SO₄) as the supporting electrolyte. The sulfate-to-chromium ratio should be favorable, as indicated by studies using sulfate systems [1].
  • Complexing Agent: Add a complexing agent like glycine (aminoacetic acid). The typical process involves:
    • Dissolving CrCl₃·6H₂O and glycine in ultrapure water.
    • Heating the solution to 80 ± 1 °C for 30 minutes to complete the complexation reaction.
    • Cooling the solution to room temperature before adding other components [2].
  • pH Adjustment: Adjust the final bath pH to a mildly acidic range (e.g., pH ~3-5 is common, but specific optimal pH should be determined experimentally). Use dilute HCl or H₂SO₄ for adjustment. Crucially, the local pH at the cathode surface during plating is the key factor, not just the bulk pH [1].
  • Buffer Agent (Optional): Incorporate buffer agents like boric acid (H₃BO₃) to help stabilize the pH during electrodeposition [2].
Electrodeposition Procedure
  • Setup: Use a standard two-electrode or three-electrode cell. The working electrode (cathode) can be a polished copper substrate. A platinum plate can serve as the counter electrode (anode).
  • Parameter Optimization:
    • Current Density: Start with a current density around 50 mA cm⁻² and perform tests within a range (e.g., 20-80 mA cm⁻²) to find the optimum for your specific bath composition [1].
    • Deposition Time: Begin with a shorter duration (e.g., 10-30 minutes) and adjust based on the desired coating thickness and quality [1].
    • Temperature: Maintain the electrolyte at room temperature (24 ± 1 °C) unless specified otherwise by your bath formulation [2].
  • Process Monitoring: Observe the cathode during deposition. Vigorous hydrogen gas evolution indicates a high HER rate, which likely leads to hydroxide contamination.

Workflow for Optimizing Cr Electrodeposition

The diagram below illustrates the logical process for diagnosing and preventing chromium hydroxide formation, based on the mechanisms discussed.

Start Start: Poor Cr(0) Deposit RootCause Root Cause: High Cathodic pH Start->RootCause HER Hydrogen Evolution Reaction (HER) 2H₂O + 2e⁻ → H₂ + 2OH⁻ RootCause->HER Mech1 Local [OH⁻] increases HER->Mech1 Mech2 Cr³⁺ + 3OH⁻ → Cr(OH)₃ ↓ Mech1->Mech2 Outcome Outcome: Cr(OH)₃ Passivation Layer Mech2->Outcome Solution1 Corrective Action: Use Sulfate-Based Electrolyte Outcome->Solution1 Solution2 Corrective Action: Optimize Current Density Outcome->Solution2 Solution3 Corrective Action: Add Complexing Agents (e.g., Glycine) Outcome->Solution3 Result Result: High-Purity Metallic Cr(0) Deposit Solution1->Result Modulates coordination Solution2->Result Controls HER rate Solution3->Result Stabilizes Cr³⁺ ions

I hope this technical support guide provides a clear and actionable framework for your experiments. The strategies presented, particularly the use of sulfate-based electrolytes and optimized parameters, are directly supported by recent findings.

References

optimizing surface area chromium fluoride catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is a proven method to create high-surface-area porous chromium fluoride (PCrF)?

    • A1: A highly effective method involves using a siliceous material as a pore-forming agent. The process involves creating a precursor containing chromium and silicon, followed by fluorination with anhydrous hydrogen fluoride (AHF). The AHF removes the silicon as volatile SiF₄, leaving behind a porous chromium fluoride structure. This method has been shown to produce an amorphous PCrF with a surface area of 187.0 m²/g and a pore volume of 0.58 cm³/g [1].
  • Q2: What is the role of the silicon component in this process?

    • A2: The silicon acts as a sacrificial template. During fluorination, its removal creates voids and channels within the chromium fluoride matrix. Research indicates that a silicon content of approximately 3% by weight relative to chromium is optimal for maximizing surface area and pore volume [1].
  • Q3: How does the catalyst's surface area affect its performance?

    • A3: A higher surface area provides more active sites for chemical reactions. This enhanced accessibility allows reactions to proceed at lower temperatures, which minimizes unwanted side reactions and increases the selectivity for the desired product. It also contributes to a longer catalyst life by mitigating coke formation on its surface [1].
  • Q4: What are critical chemical compatibility issues to avoid during preparation?

    • A4: A primary concern is the unintended precipitation of chromium. You must avoid combining chromium (especially in its hexavalent form, Cr(VI)) with elements like lead (Pb) or barium (Ba) in solution, as this will lead to the formation of insoluble chromates (e.g., PbCrO₄, BaCrO₄) and result in the loss of your catalyst material [2].

Synthesis Methods & Performance Data

The table below summarizes a key synthesis protocol and the resulting catalyst properties.

Aspect Details & Parameters
Core Method Sacrificial silicon template using anhydrous hydrogen fluoride (AHF) [1].
Optimal Si Content ~3% weight (relative to Cr) [1].
Fluorination Conditions Temperature: 350 °C; Time: 100 hours [1].
Resulting Properties Surface Area: 187.0 m²/g; Pore Volume: 0.58 cm³/g; State: Amorphous [1].
Key Advantage Excellent thermal stability (<500°C) and chemical resistance to corrosive media like HCl, HF, and F₂ [1].

Troubleshooting Guide

  • Problem: Lower-than-expected surface area after synthesis.
    • Solution: Verify the concentration and homogeneous distribution of the silicon template in the precursor. Ensure the fluorination step is complete, allowing sufficient time and temperature for the full removal of silicon as SiF₄ [1].
  • Problem: Precipitation occurs during solution-based preparation steps.
    • Solution: Check for chemical incompatibilities. Confirm that your solution does not contain barium (Ba²⁺) or lead (Pb²⁺) ions, which form highly insoluble salts with chromate ions (CrO₄²⁻) [2].
  • Problem: Catalyst performance degrades or side reactions increase.
    • Solution: Monitor for coke formation on the catalyst surface. Using a high-surface-area catalyst can naturally help reduce this. The PCrF synthesized via the sacrificial template method has shown a high performance in mitigating coke formation [1].

Experimental Workflow: Porous Chromium Fluoride Synthesis

The following diagram illustrates the key stages in the synthesis of high-surface-area porous chromium fluoride.

G Start Start Preparation Precursor Prepare Cr/Si Precursor (~3 wt% Si relative to Cr) Start->Precursor Fluorination Fluorination with AHF (350°C for 100 hours) Precursor->Fluorination Removal Si Removal as SiF₄ (gas) Fluorination->Removal Result Porous Chromium Fluoride (PCrF) Surface Area: 187 m²/g Removal->Result

Important Chemical Safety Note

The synthesis of chromium fluoride catalysts often involves hazardous chemicals. The use of anhydrous hydrogen fluoride (AHF) is particularly dangerous and requires specialized equipment, rigorous safety protocols, and appropriate training. Always consult and follow your institution's chemical safety guidelines before attempting these procedures.

References

overcoming kinetic inertness Cr(III) complexes

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Challenge & A Key Strategy

The kinetic inertness of Chromium(III) complexes, like hexaaquachromium(III) [Cr(H₂O)₆]³⁺, is a well-known challenge in synthesis. This inertness is due to their d³ electronic configuration, which leads to slow ligand exchange reactions (with a water exchange rate constant, kH₂O, of approximately 2.4 × 10⁻⁶ s⁻¹) [1]. This slow rate makes it difficult to incorporate Cr(III) into more complex molecular structures.

A proven strategy to overcome this is using a labile precursor complex. Research shows that the complex hexakis(acetonitrile)chromium(III), [CrIII(NCMe)₆]³⁺, is substantially more reactive [1].

The quantitative comparison in the table below clearly shows the effectiveness of this approach.

Complex Ligands Relative Lability Key Use Case
[Cr(H₂O)₆]³⁺ [1] H₂O Baseline (k ≈ 2.4 × 10⁻⁶ s⁻¹) Traditional, inert source
[Cr(NCMe)₆]³⁺ [1] Acetonitrile (NCMe) ~10,000 times more labile Forming Prussian blue-type materials in non-aqueous solvents

Example Experimental Protocol: Prussian Blue Analogues

The following methodology details how the labile [Cr(NCMe)₆]³⁺ precursor was used to synthesize Cr-based Prussian blue analogues, which was impossible with the traditional aqua complex [1].

  • Objective: Synthesis of Cr[M(CN)₆] compounds (where M = V, Cr, Mn, Fe).
  • Key Principle: Using the lability of [CrIII(NCMe)₆]³⁺ to enable rapid reaction with hexacyanometallate anions [MIII(CN)₆]³⁻ in a non-aqueous solvent [1].
  • Procedure:
    • Environment: Perform all manipulations under an inert atmosphere (e.g., nitrogen or argon glovebox) using anhydrous, deoxygenated solvents.
    • Reaction: Stoichiometrically mix a solution of [CrIII(NCMe)₆]³⁺ with a solution of the desired [MIII(CN)₆]³⁻ in acetonitrile.
    • Product Isolation: The resulting Prussian blue analogue precipitate can be collected by filtration.
    • Washing: Wash the solid with fresh acetonitrile and dry it under a vacuum.
  • Verification: The success of incorporation and the properties of the final product (e.g., magnetic behavior) were confirmed using techniques like X-ray crystallography and Mössbauer spectroscopy [1].

Workflow for Using a Labile Cr(III) Precursor

The diagram below outlines the logical workflow for employing this strategy to create target Cr(III) complexes.

Synthesis Path for Inert Cr(III) Complexes Start Start Problem Challenge: Inert Cr(H₂O)₆³⁺ Start->Problem Strategy Strategy: Use Labile Precursor Problem->Strategy Precursor Synthesize [Cr(NCMe)₆]³⁺ Strategy->Precursor Reaction React with Target Ligands (in non-aqueous solvent) Precursor->Reaction AirOxidation Oxidation Step Required? Reaction->AirOxidation Product Formation of Kinetically Inert Target Cr(III) Complex AirOxidation->Product No Oxidize (e.g., air) Oxidize (e.g., air) AirOxidation->Oxidize (e.g., air) Yes Oxidize (e.g., air)->Product

Frequently Asked Questions

Q1: Why is Cr(III) kinetically inert? A1: The inertness is primarily due to its d³ electronic configuration in an octahedral field. Substituting ligands requires the complex to pass through a high-energy transition state, and the dissociation or interchange process is exceptionally slow for Cr(III) complexes [1].

Q2: Can this strategy be used to form heterodimetallic complexes? A2: Yes. One documented approach involves starting from a more labile Cr(II) precursor. Stoichiometric mixing of a segmental ligand with Ln(III) and Cr(II) salts allows for quantitative self-assembly of a heterodimetallic complex. This intermediate is then oxidized in air to incorporate a kinetically inert Cr(III) center into the final podate structure [2].

Important Considerations for Your Research

  • Explore Newer Ligand Systems: The cited research provides a foundational principle. I recommend searching recent literature for new types of labile Cr(III) precursors or alternative strategies, such as template synthesis or the use of high-pressure conditions to accelerate reactions.
  • Validate in Your System: The effectiveness of the [Cr(NCMe)₆]³⁺ precursor was demonstrated for Prussian blue analogues and certain self-assembled podates [2] [1]. You will need to experimentally confirm its utility for your specific target complexes, such as those relevant to drug development.

References

troubleshooting low current efficiency chromium electrodeposition

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Affecting Current Efficiency

The table below summarizes the primary parameters that influence current efficiency and how to optimize them.

Factor Impact on Current Efficiency Optimization Guidance
Current Density [1] Low density slows deposition; high density causes uneven, porous coatings and hydrogen evolution. Find optimal balance for uniform, consistent deposition; avoid extremes. [1]
Bath Composition & Complexing Agents [2] [3] Complex bath composition is crucial for high efficiency. Complexing agents (e.g., glycine) stabilize Cr(III) ions, affecting deposition kinetics and quality. [2] Use appropriate complexing agents (e.g., carboxylates, glycine). Optimize concentration ratios (e.g., GlyH/CrCl₃ ~1:1). [2] [3]
Temperature [3] Affects deposition rate and side reactions (e.g., hydrogen evolution). Optimize for system; one study found optimal deposition at 40°C. [3]
Bath Additives [3] Additives like boric acid (H₃BO₃) and AlCl₃·6H₂O improve deposit quality and electrolyte stability. Incorporate additives to enhance deposit quality and process consistency. [3]
Electrolyte Flow/Circulation [3] Influences ion transport to cathode surface. Higher flow can increase deposition rate. Ensure adequate agitation/flow for consistent ion supply. [3]

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing the root cause of low current efficiency.

Start Low Current Efficiency Check1 Check Current Density Start->Check1 Check2 Verify Bath Composition & Complexing Agent Ratio Check1->Check2 Within Range Result1 Adjust current density to optimal range Check1->Result1 Out of Range Check3 Inspect Operating Temperature Check2->Check3 Correct Result2 Replenish chemicals & adjust complexer ratio (e.g., GlyH/CrCl₃ ~1:1) Check2->Result2 Incorrect Check4 Evaluate Additive Concentrations Check3->Check4 Optimal Result3 Adjust temperature to recommended setpoint Check3->Result3 Suboptimal Check5 Assess Electrolyte Flow & Agitation Check4->Check5 Adequate Result4 Replenish/additives (e.g., Boric Acid) Check4->Result4 Depleted/Low Check5->Result1 Adequate Result5 Increase flow rate or agitation speed Check5->Result5 Inadequate

Experimental Protocol for Performance Validation

After addressing potential issues, you can validate the performance of your optimized bath with this general electrodeposition procedure.

  • Solution Preparation: Prepare the electrolyte per your optimized formulation. Use deionized water and high-purity reagents. For a Cr(III)-glycine system, dissolve CrCl₃ and glycine at a ~1:1 molar ratio [3]. Add other components like boric acid and AlCl₃·6H₂O for stability and deposit quality [3].
  • Substrate Preparation:
    • Mechanical Polishing: Polish the substrate (e.g., steel, ITO glass) with progressively finer sandpaper to a smooth finish.
    • Degreasing: Clean in a commercial degreaser or organic solvent to remove oils.
    • Acid Activation: Immerse in a dilute acid solution (e.g., 20% vol H₂SO₄) for ~1 minute, then rinse thoroughly with distilled water [4].
  • Electrodeposition:
    • Set the bath temperature to the optimized value (e.g., 40°C) [3].
    • Place the substrate (cathode) and anode (inert, like platinum) in the bath.
    • Apply the optimized current density (ensuring it is within the correct range for your bath) for the desired duration. A flow system can be used to improve ion transport [3].
  • Post-Treatment & Analysis:
    • After deposition, rinse the coated substrate with deionized water and dry.
    • Evaluate efficiency by measuring the actual mass of chromium deposited versus the theoretical mass predicted by Faraday's law.

Frequently Asked Questions

  • What is the primary chromium species in a trivalent glycine bath? In a trivalent chromium electroplating system using glycine, the complex [Cr(Gly)(H₂O)₄]²⁺ is the primary species responsible for depositing chromium metal [3].

  • Why is my actual chromium deposition lower than theoretical? A discrepancy between actual and theoretical deposition is common. One study observed ~30% actual recovery versus ~50% predicted by the model, indicating side reactions like hydrogen evolution consume a significant portion of the applied current [3].

  • Can I use trivalent chromium baths for high-performance coatings? Yes. Trivalent chromium (Cr(III)) processes are a promising eco-friendly alternative to toxic hexavalent chromium (Cr(VI)). They can produce high-performance, dense nanocrystalline coatings with excellent tribological properties (hardness, wear resistance) [2].

References

stabilizing Cr(II) intermediates electrochemical reduction

Author: Smolecule Technical Support Team. Date: February 2026

In-Situ Diagnostic Techniques for Electrochemical Systems

Technique Primary Function Key Diagnostic Outputs for Intermediate Stabilization Key Limitations
Surface-Enhanced Raman Spectroscopy (SERS) [1] [2] Identifies and tracks molecular reaction intermediates on the electrode surface in real-time. Vibrational fingerprints of intermediates; binding modes; surface coverage. Requires enhanced surfaces (e.g., roughened Cu, Au); signal interpretation can be complex.
Online Electrochemical Mass Spectrometry (OEMS) [2] Quantifies gaseous and volatile products/reactants in real-time. Product distribution (Faradaic efficiency); detection of gaseous intermediates. Limited to volatile species; requires specialized equipment for integration.
X-ray Absorption Spectroscopy (XAS) [2] Probes the electronic structure, oxidation state, and local coordination of metal atoms. Oxidation state of metal centers (e.g., Cr(II) vs. Cr(III)); local coordination geometry. Requires a synchrotron light source; data analysis requires theoretical modeling.
Scanning Electrochemical Cell Microscopy (SECCM) [2] Maps electrochemical activity at the nanoscale with high spatial resolution. Spatial distribution of active sites; heterogeneity in catalyst performance. Complex setup; primarily for surface mapping, not bulk solution analysis.
Electrochemical Quartz Crystal Microbalance (EQCM) Measures mass changes on the electrode surface with nanogram sensitivity. Detection of adsorbed species or film formation that may deactivate the catalyst. Not directly covered in results, but a standard complementary technique.

To systematically address the challenge of stabilizing Cr(II), the following workflow integrates these diagnostic tools with established material design strategies. This diagram outlines a logical approach from problem identification to solution implementation.

G Start Problem: Unstable Cr(II) Intermediate Step1 Diagnose Root Cause Start->Step1 SubStep1_1 In-situ Characterization Step1->SubStep1_1 SubStep1_2 Electrolyte & Potential Analysis Step1->SubStep1_2 Step2 Design Stabilization Strategy SubStep2_1 Catalyst/Electrode Engineering Step2->SubStep2_1 SubStep2_2 System Optimization Step2->SubStep2_2 Step3 Implement & Validate Solution SubStep3_1 Synthesize New Material Step3->SubStep3_1 SubStep3_2 Performance Testing Step3->SubStep3_2 SubStep1_1->Step2 e.g., Identifies oxidation or parasitic reaction SubStep1_2->Step2 e.g., Identifies competing reaction or pH issue SubStep2_1->Step3 SubStep2_2->Step3 SubStep3_2->Step1 Feedback Loop

Detailed Experimental Protocols and FAQs

Here are detailed methodologies and answers to anticipated questions, structured for a technical support center.

Frequently Asked Questions

Q1: My Cr(II) signal decays rapidly during electrolysis. What is the most likely cause and how can I confirm it? A: Rapid decay typically indicates oxidation by trace O₂, disproportionation, or unfavorable reaction with the electrolyte. To confirm:

  • Diagnosis: Use in-situ UV-Vis or XAS to monitor the Cr(II) concentration and oxidation state over time [2]. Combine with OEMS to check for O₂ ingress.
  • Action: Implement rigorous O₂ removal by sparging with high-purity inert gas (Ar, N₂) and ensure system airtightness. Consider using a sacrificial agent to consume residual O₂.

Q2: I am getting a mixture of products. How can I determine if Cr(II) is the active intermediate for my desired pathway? A: You need to correlate the presence of Cr(II) with product formation.

  • Diagnosis: Perform operando SERS or XAS simultaneously with product quantification (e.g., via chromatography or OEMS) [1] [2]. A strong correlation between the Cr(II) signal intensity and the formation rate of your target product provides compelling evidence.
  • Action: If Cr(II) is confirmed as the key intermediate, focus your stabilization strategies on maintaining its population on the electrode surface or in solution.

Q3: My catalyst deactivates quickly. How can I probe the surface during reaction to understand why? A: Catalyst deactivation can stem from fouling, oxidation, or structural change.

  • Diagnosis:
    • Use SERS to detect the formation of passivating carbonaceous layers or other adsorbates [1].
    • Employ XPS or XAS in a dedicated operando cell to track changes in the oxidation state and chemical environment of chromium before, during, and after reaction [2] [3].
    • EQCM can detect the deposition of inactive films on the electrode surface.
  • Action: Based on the diagnosis, you might need to modify the electrolyte, apply a protective coating, or redesign the catalyst to be more robust under operating conditions.
Experimental Protocol: Probing Cr(II) Intermediates with In-situ SERS

This protocol is adapted from methodologies used to study CO₂ reduction on copper [1].

1. Objective: To detect and identify Cr(II)-based intermediates formed during electrochemical reduction using Surface-Enhanced Raman Spectroscopy.

2. Materials:

  • Working Electrode: A SERS-active substrate. For Cr studies, this could be:
    • Silver or gold nanoparticles electrodeposited on a conductive substrate (e.g., glassy carbon).
    • A roughened gold electrode.
  • Reference Electrode: Ag/AgCl or Hg/HgO.
  • Counter Electrode: Platinum wire or mesh.
  • Electrolyte: Deoxygenated, Cr(III)-containing solution in a suitable supporting electrolyte (e.g., KCl, NaClO₄).
  • Spectrometer: Raman spectrometer coupled with a potentiostat and a electrochemical cell with optical window.

3. Procedure:

  • Step 1: Cell Assembly. Assemble the electrochemical cell, ensuring the SERS substrate is properly positioned and the laser can focus on its surface through the optical window. Purge the electrolyte with inert gas for at least 30 minutes.
  • Step 2: Baseline Acquisition. Acquire a Raman spectrum at open-circuit potential to establish a baseline.
  • Step 3: Potential-Dependent Measurement. Apply a sequence of cathodic potentials (e.g., from 0 V to -1.2 V vs. Ag/AgCl) to reduce Cr(III) to Cr(II) and beyond.
  • Step 4: Simultaneous Data Collection. At each potential, hold for a set time (e.g., 1-5 minutes) while simultaneously collecting Raman spectra and recording the electrochemical current.
  • Step 5: Data Analysis. Identify peaks that appear, grow, or shift with applied potential. Compare these peaks to reference spectra of known Cr compounds or theoretical DFT calculations to assign them to specific intermediates like [Cr(II)Cl₄]²⁻ or surface-adsorbed Cr(II) species [1].

References

handling safety chromium(III) fluoride hydrate hydrofluoric acid

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center: Safe Handling of CrF₃·xH₂O and HF

Audience: Researchers, Scientists, & Drug Development Professionals Topic: Chemical Safety, Handling, and Emergency Procedures


FAQs & Troubleshooting Guides

FAQ 1: What are the primary hazards associated with Chromium(III) Fluoride Hydrate and Hydrofluoric Acid?

While both contain fluorine, their hazards are distinct. This compound is a salt, whereas hydrofluoric acid is a highly corrosive and toxic liquid.

Table 1: Primary Hazard Comparison

Compound Chemical Formula Primary Hazards Secondary Hazards
This compound CrF₃·xH₂O Toxic if ingested or inhaled (dust). May cause organ damage (kidneys, liver) with prolonged exposure. Skin/eye irritant. Environmental toxicity.
Hydrofluoric Acid (HF) HF Severe corrosive burns. Systemic toxicity (Fluoride ion binding to Ca²⁺ & Mg²⁺). Fume inhalation hazard. Potential for hypocalcemia & cardiac arrest.

Troubleshooting: If you are unsure which chemical you are working with, always refer to the specific Safety Data Sheet (SDS) for the product in your lab. Do not assume the hazards are the same.


FAQ 2: What Personal Protective Equipment (PPE) is mandatory for handling these materials?

PPE is your last line of defense. The selection is dictated by the physical form and concentration of the chemical.

Table 2: Minimum PPE Requirements

Compound / Form Eye Protection Hand Protection Body Protection Respiratory Protection
CrF₃·xH₂O (Solid/Powder) Chemical splash goggles Nitrile gloves (for dust) Lab coat Required for powders: N95 or better if dust is generated.
HF (Solutions < 50%) Face shield AND chemical splash goggles HF-Resistant Gloves (e.g., Neoprene, Nitrile Rubber). Never use latex. Heavy-duty acid-resistant apron over a lab coat Fume hood required.
HF (Solutions ≥ 50%) Face shield AND chemical splash goggles Silver Shield/4H or equivalent laminate under heavy-duty acid-resistant gloves. Full acid-resistant suit considered. Mandatory fume hood. Air-purifying respirator may be insufficient; consult EHS.

Troubleshooting: Glove Check

  • Issue: You are unsure if your gloves are suitable for HF.
  • Solution: Check the manufacturer's chemical resistance guide. Perform a simple water test: fill the glove with water, squeeze, and check for leaks. Always use double-gloving when handling concentrated HF.

FAQ 3: What is the first aid protocol for a Hydrofluoric Acid skin exposure?

Time is critical. The burning sensation may be delayed, especially with dilute (<20%) solutions. Do not wait for pain to begin treatment.

Experimental Protocol: HF Skin Exposure First Aid

  • Alert: Call for emergency medical help immediately. State clearly that the exposure is "Hydrofluoric Acid."
  • Remove Contamination: While calling for help, the affected person or a colleague must begin decontamination.
    • Flush: Immediately flush the affected area with copious amounts of lukewarm water for a minimum of 15 minutes.
    • Remove Clothing: While under running water, carefully remove any contaminated clothing or jewelry.
  • Apply Antidote:
    • While continuing to flush, retrieve a calcium gluconate gel (2.5%).
    • After 15 minutes of flushing, generously apply the calcium gluconate gel to the affected area.
    • Massage the gel into the skin until no more white product is visible.
  • Seek Medical Attention:
    • Transport: The affected person must be transported to a hospital emergency department.
    • Provide Information: Take the HF container SDS and the calcium gluconate gel with you to show the medical staff.

Troubleshooting: No Calcium Gluconate Gel Available

  • Issue: The lab's calcium gluconate gel is expired or missing.
  • Solution: Do not stop flushing. Continue flushing with water while awaiting emergency services. Inform the paramedics that HF exposure occurred and the specific antidote (calcium gluconate) is required. A slurry of ice-cold magnesium sulfate solution can be used as a temporary measure, but it is not a substitute for calcium gluconate.

FAQ 4: How do I safely dispose of waste containing Chromium(III) Fluoride or Hydrofluoric Acid?

These are hazardous wastes and must not be disposed of down the drain.

Experimental Protocol: Neutralization & Disposal of Aqueous HF Waste

Disclaimer: This protocol is for small volumes (<1L) of dilute HF (<1%) in a controlled laboratory setting. Concentrated HF or large volumes must be handled by trained Environmental Health & Safety (EHS) personnel.

  • Preparation:
    • Work in a certified fume hood.
    • Wear appropriate PPE as described in Table 2.
    • Use a plastic (HDPE or PTFE) container for the neutralization reaction.
  • Neutralization:
    • Slowly add a saturated solution of calcium hydroxide (Ca(OH)₂) or sodium bicarbonate (NaHCO₃) to the HF waste while stirring.
    • The goal is to precipitate fluoride ions as insoluble calcium fluoride (CaF₂).
    • Use pH paper to monitor the reaction. The endpoint is a pH between 7 and 9.
  • Verification and Disposal:
    • Let the solution sit for 24 hours to allow complete precipitation.
    • Decant the clear supernatant. The supernatant can be disposed of as aqueous waste if local regulations allow.
    • The solid CaF₂ sludge must be collected and labeled as "Hazardous Waste - Toxic" for professional disposal.

The logical workflow for handling these hazardous wastes is outlined below.

G Start Hazardous Waste Generated Decision1 Is waste solid/powder (CrF₃·xH₂O) or aqueous? Start->Decision1 Solid Solid/Powder Waste Decision1->Solid Solid Aqueous Aqueous Waste (e.g., HF solution) Decision1->Aqueous Aqueous CollectSolid Collect in sealed, labeled container Solid->CollectSolid Decision2 HF Concentration and Volume? Aqueous->Decision2 HighConc Concentrated HF or Large Volume Decision2->HighConc High LowConc Dilute HF (<1%) Small Volume (<1L) Decision2->LowConc Low CallEHS Call EHS for professional disposal HighConc->CallEHS Neutralize Neutralize in fume hood with Ca(OH)₂ to pH 7-9 LowConc->Neutralize CollectSolid->CallEHS Precipitate Let CaF₂ precipitate for 24 hours Neutralize->Precipitate Dispose Decant supernatant. Label CaF₂ sludge as hazardous waste. Precipitate->Dispose Dispose->CallEHS

Waste Disposal Decision Flowchart This chart guides the disposal process for CrF₃ and HF waste, emphasizing when to involve EHS.


FAQ 5: What should I do if I suspect inhalation of Chromium(III) Fluoride dust or HF fumes?

The response differs based on the chemical and symptoms.

Table 3: Response to Inhalation Exposure

Symptom / Chemical Initial Response Medical Response
CrF₃·xH₂O Dust Inhalation Immediately move to fresh air. Loosen tight clothing. Seek medical attention if coughing or respiratory discomfort persists. Inform doctor of chromium compound exposure.
HF Fume Inhalation (Any symptoms) Immediately move to fresh air. Call for emergency medical help. Medical observation is mandatory. Risk of severe pulmonary edema, which can be delayed for several hours.

The decision-making process following an inhalation incident is critical and must be followed precisely, as shown in the workflow below.

G Start Inhalation Incident Suspected Decision1 Which chemical was inhaled? Start->Decision1 HF_Inhaled HF Fumes Decision1->HF_Inhaled HF CrF3_Inhaled CrF₃·xH₂O Dust Decision1->CrF3_Inhaled CrF₃ ActionHF Move to fresh air. Call EMERGENCY services immediately. HF_Inhaled->ActionHF ActionCrF3 Move to fresh air. Monitor for symptoms (coughing, distress). CrF3_Inhaled->ActionCrF3 SeekCare Seek medical attention. Inform doctor of exposure. ActionHF->SeekCare Decision2 Symptoms persist or worsen? ActionCrF3->Decision2 Decision2->SeekCare Yes Monitor Continue to monitor. Incident report required. Decision2->Monitor No

purification methods chromium fluoride hydrates

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some specific problems you might encounter:

Q1: Why is my recovery of Chromium (Cr) during ion chromatographic purification low and inconsistent? A: This is likely due to the presence of multiple Cr(III)-species in your acid-digested sample (such as Cr³⁺, CrCl²⁺, and CrCl₂⁺). These species have different charges and ion exchange selectivity, leading to variable elution characteristics and potential Cr loss. Furthermore, the inter-conversion between these species can be slow (sluggish kinetics), making their behavior unpredictable during purification [1].

Q2: Can the purification process itself affect my chromium isotope analysis results? A: Yes, significantly. Different Cr(III)-species exhibit large mass-dependent isotope fractionation. If the purification process does not achieve near-complete recovery (e.g., only ~75%), it can introduce an offset of over 185 ppm per atomic mass unit in the stable Cr isotope ratio of your sample. This leads to inaccurate results, particularly for high-precision analysis [1].

Q3: What is the difference between conventional CrF₃ and high-surface-area CrF₃ (HS-CrF₃)? A: Conventional CrF₃, often prepared by thermal decomposition of precursors like [NH₄]₃[CrF₆], typically has a low specific surface area (around 6–74 m²/g) and is crystalline [2]. In contrast, HS-CrF₃ is prepared via a low-temperature fluorination route and is amorphous and nanoscopic, yielding a very high surface area of 300 ± 100 m²/g. This makes HS-CrF₃ much more reactive, particularly in F/Cl exchange reactions, due to its enhanced Lewis acidity [2].

Troubleshooting Guide: Poor Cr Recovery in Purification

Problem Root Cause Recommended Solution
Low/Inconsistent Cr Recovery Multiple Cr-species with varying ion-exchange selectivity; sluggish reaction kinetics [1]. Promote a single, dominant Cr species before chromatography. Choose one of the two pre-treatment strategies below.
Co-precipitation of Metal Fluorides Presence of Fe(III) and Cr(III) in mixed acid solutions (e.g., HF-HNO₃) leads to simultaneous crystallization of mixed hydrates [3]. Control initial metal concentrations and use seeding. At lower Cr(III) concentrations (e.g., 1-5 g/kg), FeF₃·3H₂O can be selectively crystallized out first [3].

The following diagram outlines the two main strategic pathways to address the issue of multiple Cr-species, based on your analytical goals:

start Problem: Multiple Cr-Species Causing Low/Inconsistent Recovery strat1 Strategy 1: Promote Cr³⁺ Cation (Highest Purity for Isotope Analysis) start->strat1 strat2 Strategy 2: Form Cr(III)-Cl Complexes (High Recovery Alternative) start->strat2 method1 Pre-treatment: >5 days in HNO₃-H₂O₂ at room temp strat1->method1 method2 Pre-treatment: Several hours in conc. HCl at >120°C strat2->method2 result1 Result: >98% Recovery Chromatography: Cationic Retention method1->result1 result2 Result: >97.5% Recovery Chromatography: Anionic Elution method2->result2

Detailed Experimental Protocols

Here are the specific methods referenced in the troubleshooting guide.

Protocol 1: Promotion of Cr³⁺ for Cation Exchange Chromatography

This method is designed for high-precision isotope analysis and achieves excellent recovery by ensuring Cr is primarily in the Cr³⁺ form [1].

  • Step 1 - Sample Pre-treatment: Expose your acid-digested sample aliquot to a mixture of HNO₃ and H₂O₂ at room temperature for more than 5 days.
  • Step 2 - Chromatography: Load the pre-treated sample onto a cation exchange column. The promoted Cr³⁺ will be effectively retained.
  • Expected Outcome: This procedure yields highly reproducible Cr recovery of >98% for most sample matrices [1].
Protocol 2: Formation of Cr(III)-Chloro Complexes for Anionic Elution

This method offers an alternative pathway that also yields high recovery by forming anionic chloro complexes [1].

  • Step 1 - Sample Pre-treatment: Heat your sample in concentrated HCl at a high temperature (>120°C) for several hours to form Cr(III)-chloro complexes like CrCl₄⁻.
  • Step 2 - Chromatography: Leverage the slow kinetics of de-chlorination in dilute acid at room temperature. Load the sample and use an elution strategy that targets these anionic complexes.
  • Expected Outcome: This method results in Cr recovery of >97.5% [1].
Protocol 3: Synthesis of High-Surface-Area CrF₃ (HS-CrF₃)

This advanced synthesis produces a highly reactive, amorphous form of CrF₃, which is useful for catalytic applications [2].

  • Step 1 - Precursor Synthesis: Synthesize the precursor [N₂H₆][CrF₅]·H₂O by reacting [N₂H₆]F₂ with Cr₂O₃ in an aqueous HF medium. The product is crystallized and dried.
  • Step 2 - Fluorolytic Decomposition: React the dried precursor with fluorine gas (F₂) in a medium of liquid anhydrous hydrogen fluoride (aHF) at or slightly above room temperature.
  • Key Characteristics of Product: The resulting HS-CrF₃ is amorphous, nanoscopic, and has a very high specific surface area of 300 ± 100 m²/g. It exhibits strong Lewis acidity and high reactivity [2].
Protocol 4: Crystallization of CrF₃·3H₂O from Mixed Acids

This protocol is relevant for recovering chromium from mixed acid waste streams, such as those from stainless steel pickling [3].

  • Step 1 - Solution Preparation: Use a solution of 3 mol/kg HF (free) and 3 mol/kg HNO₃ with a high initial chromium(III) concentration (10-19 g/kg).
  • Step 2 - Seeded Crystallization: Perform a seeded desupersaturation experiment at 50°C. The crystals that form will have a structure identical to CrF₃·3H₂O (isostructural with α-FeF₃·3H₂O) and may contain both Fe(III) and Cr(III) randomly distributed if iron is present.
  • Growth Kinetics Data: Under these conditions, the crystal growth rate constant for CrF₃·3H₂O is approximately 6×10⁻¹² m/s [3].

Key Takeaways for Your Research

  • Speciation is Critical: The central challenge in purifying chromium fluoride hydrates is controlling the speciation of Cr(III). The choice of pre-treatment acid (oxidizing vs. chlorinating) directly dictates the dominant Cr species and thus the optimal chromatographic method [1].
  • Material Purpose Dictates Method: The synthesis path you choose should align with your application. High-precision isotope analysis requires the ultra-clean approaches of Protocol 1 or 2, while catalytic applications may benefit from the high reactivity of HS-CrF₃ from Protocol 3 [1] [2].

References

thermal stability improvement chromium fluoride catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Activity Loss Sintering/agglomeration of active sites [1], Chlorine poisoning from reaction by-products [1], Leaching of active phase [1] Confine nanoparticles in MOF supports (e.g., MIL-101(Cr)-NH2) to prevent agglomeration [1]. Perform in-situ thermal regeneration to desorb chlorine species [1].
Selectivity Loss Formation of undesired byproducts [1], Lack of site isolation leading to over-reaction Use catalysts with highly dispersed, isolated active sites [1]. Employ structured supports (e.g., MOFs) to control reaction pathways [1].
Physical Degradation Mechanical stress in fixed-bed reactors [1], Poor structural integrity of catalyst pellet [2] Optimize pelletization process (e.g., control binder ratios, compaction pressure) [2]. Use robust, high-surface-area supports like Cr-doped MgF₂ [3].
Insufficient Acidity Low concentration or weak strength of Lewis acid sites [3] Dope with higher-valence cations (e.g., Cr³⁺ into MgF₂) to create strong Lewis acid sites [3]. Increase dopant concentration (e.g., up to 25 mol% Cr³⁺) [3].

Experimental Protocols & Data

Here are detailed methodologies for preparing and evaluating high-performance chromium fluoride-based catalysts, based on recent scientific publications.

Protocol 1: Synthesis of Cr³⁺-Doped MgF₂ High-Surface-Area Catalysts

This aqueous sol-gel method produces catalysts with high surface area and strong Lewis acidity, ideal for dehydrohalogenation reactions [3].

  • Key Properties Achievable:

    • Surface Area: Up to ~300 m²/g [3]
    • Lewis Acidity: Significant concentration of strong acid sites [3]
    • Application: Dehydrofluorination of CH₃CHF₂ (HFC-152a) with ~57% initial conversion and >45% conversion after 210 hours at 300°C [3].
  • Procedure:

    • Preparation: Dissolve magnesium and chromium precursors in water under mild conditions. The amount of Cr³⁺ dopant can vary from 0 to 25 mol% [3].
    • Gelation: Initiate the sol-gel reaction to form a homogeneous hydrogel.
    • Drying & Calcination: Dry the gel and calcine it to form the final high-surface-area CrF₃/MgF₂ catalyst [3].
  • Characterization Methods:

    • N₂ Physisorption: To determine surface area and porosity [3].
    • X-ray Diffraction (XRD): To analyze crystal structure and confirm dopant incorporation [3].
    • NH₃-Temperature Programmed Desorption (NH₃-TPD): To quantify the strength and population of Lewis acid sites [3].
Protocol 2: Preparation of a Pd@MIL-101(Cr)-NH₂ Composite Catalyst

This protocol describes the creation of a metal-organic framework (MOF) catalyst for highly efficient hydrodehalogenation (HDH), showcasing superior stability and selectivity [1].

  • Key Properties Achievable:

    • Performance: 100% conversion and nearly 100% selectivity to n-octane in the HDH of 1,8-dichlorooctane [1].
    • Stability: Maintains high activity for over 12 hours, outperforming conventional Pd/Al₂O₃ catalysts [1].
    • Chlorine Removal: Reduces Cl content from 1000 ppm to below 20 ppm, meeting industrial fuel standards [1].
  • Procedure:

    • MOF Synthesis: Synthesize the MIL-101(Cr)-NH₂ support under microwave radiation to achieve small particle size and high surface area [1].
    • Metal Dispersion: Disperse Palladium (Pd) nanoparticles onto the MOF support, leveraging its porous structure to prevent agglomeration [1].
    • Reaction Testing: Evaluate the catalyst in a continuous fixed-bed reactor under vapor-phase conditions (e.g., at 265°C under H₂/N₂) [1].
  • Characterization Methods:

    • Transmission Electron Microscopy (TEM): To confirm the dispersion and confinement of Pd nanoparticles within the MOF structure [1].
    • X-ray Photoelectron Spectroscopy (XPS): To analyze surface composition and confirm chlorine retention on the catalyst [1].

Workflow for Catalyst Development and Regeneration

The following diagram illustrates the complete workflow for developing a stable chromium fluoride catalyst and addressing activity loss, based on the protocols above.

Start Start: Catalyst Development Synth Synthesis Start->Synth Char Characterization Synth->Char Test Performance Testing Char->Test Stable Stable Performance? Test->Stable Yes Yes: Successful Catalyst Stable->Yes Achieved No No: Activity Loss Stable->No Observed Agg Problem: Active Site Agglomeration No->Agg Gradual loss Chlorine Problem: Chlorine Poisoning No->Chlorine Rapid deactivation Leach Problem: Active Phase Leaching No->Leach Irreversible loss Sol_Agg Solution: Use Confining Support (e.g., MOF) Agg->Sol_Agg Sol_Chlorine Solution: In-situ Thermal Regeneration Chlorine->Sol_Chlorine Sol_Leach Solution: Functionalize Support (e.g., with -NH₂ groups) Leach->Sol_Leach Sol_Agg->Test Re-test Sol_Chlorine->Test Re-test Sol_Leach->Test Re-test

Frequently Asked Questions

Q1: What are the primary industrial applications of chromium fluoride catalysts?

Chromium fluoride catalysts are versatile and used in several key industrial processes [4]:

  • Fluorination Reactions: They are key catalysts in the fluorination of aliphatic halohydrocarbons, a step in producing fluorinated compounds [2].
  • Hydrodehalogenation (HDH): They are effective in removing halogens like chlorine from molecules, which is crucial for upgrading pyrolysis oils from plastic waste into usable fuels [1].
  • Dehydrofluorination: Catalysts like Cr³⁺-doped MgF₂ are used to remove hydrogen fluoride from molecules like 1,1-difluoroethane (HFC-152a) [3].
Q2: How can I improve the thermal stability of my chromium fluoride catalyst?

The most effective strategy is to confine the active sites within a stable, porous support structure.

  • Use MOF Supports: Dispersing active metal nanoparticles (like Pd) within a robust Metal-Organic Framework (MOF) such as MIL-101(Cr)-NH₂ can prevent their agglomeration and sintering at high temperatures, significantly enhancing catalytic stability over long periods [1].
  • Create High-Surface-Area Materials: Synthesizing high-surface-area metal fluorides via sol-gel methods (e.g., Cr-doped MgF₂) provides a thermally stable architecture that maintains activity under demanding conditions [3].
Q3: My catalyst has lost activity. Can it be regenerated?

Yes, in many cases, regeneration is possible. For instance, Pd@MIL-101(Cr)-NH₂ catalysts that have been deactivated by chlorine retention from HDH reactions can be successfully regenerated. Studies show that a simple in-situ thermal desorption treatment can restore the catalyst's initial activity, allowing it to be reused effectively [1].

Key Takeaways for Your Support Center

  • Stability through Design: The core principle for improving thermal stability is to prevent the mobility and agglomeration of active sites. Using structured supports like MOFs or creating high-surface-area doped fluorides are the most proven methods [1] [3].
  • Targeted Troubleshooting: Catalyst deactivation often has a specific cause (e.g., agglomeration, poisoning). The provided troubleshooting guide and workflow help diagnose the root cause and apply the correct solution efficiently.
  • Proactive Characterization: Employing techniques like NH₃-TPD (for acidity) and BET surface area analysis from the outset provides a baseline that is invaluable for diagnosing performance issues later on [3].

References

comparison chromium(III) fluoride vs chromium(III) chloride solubility

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Comparison at a Glance

The core difference in solubility between these two compounds is summarized in the table below.

Property Chromium(III) Fluoride (CrF₃ / CrF₃·2H₂O) Chromium(III) Chloride (CrCl₃)
General Solubility Very low / sparingly soluble; precipitates from solution [1]. Soluble in water [2].
Key Experimental Context Precipitates as CrF₃·2H₂O during the treatment of spent pickling liquor [1]. Classified as a water-soluble chromium(III) compound [2].
Quantitative Data No specific g/100mL value found for pure water. No specific g/100mL value found for pure water.
Impact of Environment In highly acidic, high-chloride environments, Cr(III) solubility can reach thousands of ppm, but the dominant complexes are chlorides, not fluorides [3].

Detailed Experimental Context and Protocols

The available data comes from specific industrial and geological studies, not straightforward measurements in pure water.

  • Evidence for Chromium(III) Fluoride Precipitation: A key study focused on treating hazardous waste from stainless steel production, known as spent pickling liquor (SPL). This waste contains high concentrations of nitric acid (HNO₃), hydrofluoric acid (HF), and dissolved metal ions like iron (Fe³⁺), chromium (Cr³⁺), and nickel (Ni²⁺) [1].

    • Experimental Protocol: The researchers developed a process to selectively precipitate metals from the SPL. The liquor was neutralized with a mixture of potassium hydroxide (KOH) and potassium fluoride (KF) in a jacketed glass reactor at a controlled temperature of 60–65 °C and a pH of 4–4.2 [1].
    • Finding: Under these conditions, chromium(III) precipitated selectively as CrF₃·2H₂O(s) (chromium fluoride dihydrate). This demonstrates the low solubility of chromium(III) fluoride in this specific chemical environment, allowing it to be separated from other soluble metal ions like nickel [1].
  • Evidence for Chromium(III) Solubility in Chloride Systems: Another area of research examines the solubility of chromium(III) oxide (Cr₂O₃, also known as eskolaite) in high-temperature, high-pressure acidic chloride fluids, relevant to geological processes.

    • Experimental Protocol: Scientists used a hydrothermal diamond-anvil cell to expose Cr₂O₃ crystals to aqueous hydrochloric acid (HCl) solutions at temperatures of 400–700 °C and pressures up to ~1 GPa. Dissolved chromium concentrations were measured in real-time using synchrotron micro-X-ray fluorescence spectroscopy (μ-XRF) [3].
    • Finding: These experiments found that Cr(III) can become highly soluble in acidic, chloride-rich fluids, with concentrations reaching up to 18,000 ppm under certain conditions. The high solubility was attributed to the formation of stable chloro complexes (e.g., CrCl₄(H₂O)₂⁻), where chromium is coordinated by chloride ions [3] [4]. This underscores the role of chloride ions in enhancing the solubility of Cr(III) in complex fluids.

Experimental Workflow for Selective Precipitation

The following diagram illustrates the industrial process that leverages the difference in solubility between chromium(III) fluoride and other metal compounds to treat wastewater.

SPL Spent Pickling Liquor (SPL) (Contains HNO₃, HF, Cr³⁺, Fe³⁺, Ni²+) Precipitant Add KOH & KF (T=60-65°C, pH=4-4.2) SPL->Precipitant Precipitation Selective Precipitation Precipitant->Precipitation SolidSeparation Solid-Liquid Separation Precipitation->SolidSeparation CrFeSolid Solid Precipitate (CrF₃·2H₂O, K₂FeF₅) SolidSeparation->CrFeSolid NiSolution Liquid Solution (Ni²⁺ remains dissolved) SolidSeparation->NiSolution

Key Insights for Professionals

The experimental data suggests that the solubility of chromium(III) compounds is highly dependent on the chemical environment:

  • Anion Dominance: The much higher solubility of Cr(III) in chloride systems compared to fluoride systems is likely due to the ability of chloride ions to form stable soluble complexes with the chromium cation (Cr³⁺), a phenomenon not observed as strongly with fluoride ions under the studied conditions [1] [3].
  • Process Implications: The low solubility of chromium(III) fluoride can be exploited in industrial processes for the selective removal and recovery of chromium from complex waste streams [1].

References

chromium fluoride vs fluorinated chromia catalyst performance

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Catalyst Performance Data

The table below summarizes the key performance characteristics and properties of different chromium-based catalysts as found in the literature.

Catalyst Type Primary Application/Reaction Key Performance Metrics Structural & Stability Properties
Microporous Fluorinated Chromia [1] Vapor-phase catalytic fluorination Surface Area: 105.1 m²/g; Pore Distribution: 0.5-1.5 nm (sharp, 90% of pores) [1]. Chemical Stability: Stable in HF, HCl; Thermal Stability: Stable up to 300°C; Phase: Amorphous [1].
Conventional Fluorinated Chromia [1] Vapor-phase catalytic fluorination Surface Area: 172.6 m²/g; Pore Volume: 0.50 cm³/g; Average Pore Diameter: 11.2 nm (wide distribution) [1]. Inherits wide pore distribution from its precursor; less suitable for membrane applications [1].
Crystalline Cr₂O₃-IrO₂ [2] Acidic Oxygen Evolution Reaction (OER) Overpotential (@10 mA cm⁻²): 211 mV; Mass Activity: 630.1 A gᵢᵣ⁻¹; Stability: Good performance over tested period [2]. Crystalline structure; Role of Cr₂O₃: Protects Ti support, prevents IrO₂ agglomeration, enhances electronic interaction [2].
Pd@MIL-101(Cr)-NH₂ [3] Vapor-phase Hydrodehalogenation (HDH) Conversion: ~100%; Selectivity to n-octane: ~100%; Chlorine reduction: From 1000 ppm to <20 ppm [3]. MOF Structure: High surface area (2344 m²/g), confines Pd nanoparticles to prevent agglomeration; stability maintained for 12 hours [3].

Detailed Experimental Protocols

For researchers looking to replicate or understand the context of this data, here are the synthesis and testing methodologies for the most relevant catalysts.

Synthesis of Microporous Fluorinated Chromia [1]
  • Precursor Preparation: A solution of chromium chloride (CrCl₃) and urea (CO(NH₂)₂) is gradually heated. The urea decomposes, raising the pH homogeneously and precipitating a Cr(OH)₃ gel with uniform particle size [1].
  • Calcination: The filtered gel is calcined under a nitrogen atmosphere to form the precursor chromia (Cr₂O₃) with a sharp microporous distribution (0.5-1.5 nm) and a surface area of 222 m²/g [1].
  • Vapor-Phase Fluorination: The chromia precursor is treated with anhydrous hydrogen fluoride (AHF) in a vapor-phase reactor under a nitrogen atmosphere at temperatures between 200°C and 400°C. This yields the final microporous fluorinated chromia [1].
Testing in Vapor-Phase Fluorination [1]
  • Typical Setup: The catalyst is tested in a fixed-bed reactor under a flow of hydrogen fluoride and organic substrates.
  • Key Metrics: Catalytic activity is measured by the conversion of reactants and selectivity to desired fluorinated products. The stability is assessed by monitoring performance over time, often for over 100 hours, under corrosive HF atmosphere [1].
Testing in Vapor-Phase Hydrodehalogenation (HDH) [3]
  • Reaction Setup: A continuous fixed-bed reactor is used. The model compound (e.g., 1,8-dichlorooctane) is fed into the system with H₂ and N₂ as carrier gases.
  • Conditions: The reaction is typically run at 265°C.
  • Product Analysis: Conversion and selectivity are analyzed using gas chromatography (GC). Chlorine content is measured by techniques like ion chromatography (IC) to confirm dehalogenation efficiency [3].

Performance Analysis and Key Insights

  • Advantage of Fluorinated Chromia: The primary advantage of microporous fluorinated chromia is its exceptional chemical stability against HF and HCl and sharp pore-size distribution, making it indispensable for specific industrial fluorination processes where conventional catalysts would degrade [1].
  • Synergistic Effects in Composite Catalysts: High performance in systems like Cr₂O₃-IrO₂ and Pd@MIL-101(Cr)-NH₂ comes from synergistic interactions. The chromium component acts as a structural promoter and stabilizer, preventing the agglomeration of precious metal nanoparticles and modifying their electronic properties for higher activity [3] [2].
  • Application Dictates Choice: There is no universally "better" catalyst. The choice depends entirely on the application:
    • Industrial Fluorination: Fluorinated chromia is the established, robust choice [1] [4].
    • Advanced Dehalogenation or Electrolysis: Chromium-containing composites (e.g., MOF-based or mixed oxides) offer superior activity and precious metal utilization [3] [2].

Guide to Catalyst Selection

To help visualize the decision-making process for selecting and developing these catalysts, the following diagram outlines the key pathways and considerations based on the target application.

catalyst_selection Start Start: Define Catalytic Application App1 Vapor-Phase Fluorination (HF, Corrosive Environment) Start->App1 App2 Hydrodehalogenation (HDH) or Oxygen Evolution (OER) Start->App2 Path1 Path 1: Chemical & Thermal Stability App1->Path1 Path2 Path 2: High Activity & Selectivity App2->Path2 Cat1 Primary Choice: Fluorinated Chromia Path1->Cat1 Cat2 Primary Choice: Chromium-Composite Catalyst Path2->Cat2 Desc1 Resists HF/HCl, stable to 300°C, ideal for harsh fluorination Cat1->Desc1 Goal Optimal Catalyst for Target Reaction Desc1->Goal Desc2 e.g., Pd@MIL-101(Cr)-NH₂ or Cr₂O₃-IrO₂ Synergy enhances performance Cat2->Desc2 Desc2->Goal

Key Takeaways for Researchers

  • For Fluorination Processes: If your research or process involves highly corrosive media like HF, microporous fluorinated chromia is the superior choice due to its proven stability. The critical development step is controlling the precursor synthesis to achieve a narrow pore distribution [1].
  • For Advanced Dehalogenation or Electrolysis: When the goal is maximum activity and selectivity, particularly with precious metals, a composite approach using chromium oxides or MOFs as a support/promoter is highly advantageous. The focus should be on creating strong metal-support interactions and confinement effects [3] [2].
  • Performance vs. Stability: A key trade-off exists. While fluorinated chromia offers robust stability, some high-performance composite catalysts (like Pd@MOFs) may be susceptible to chlorine retention and require periodic regeneration, though this has been successfully demonstrated [3].

References

comparative analysis CrF3 hydrate forms trihydrate pentahydrate

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Data: CrF₃ Trihydrate vs. Pentahydrate

The table below summarizes the fundamental structural properties of the two hydrates based on crystal structure studies [1] [2].

Property Chromium(III) Fluoride Trihydrate (CrF₃·3H₂O) Chromium(III) Fluoride Pentahydrate (CrF₃·5H₂O)
Chemical Formula CrF₃·3H₂O CrF₃·5H₂O
Appearance Green compound [1] Green compound [1]
Crystal System Rhombohedral [1] [2] Orthorhombic [1] [2]
Space Group R3m [2] Pbcn [1] [2]
Unit Cell Parameters aR = 5.668(4) Å, αR = 112.5(1)° [1] [2] a = 10.396(5) Å, b = 8.060(5) Å, c = 7.965(4) Å [1] [2]
Z (Molecules/Unit Cell) 1 [1] [2] 4 [1] [2]
Molecular Unit Octahedral Cr[F3(H2O)3] [1] Octahedral Cr[F3(H2O)3] [1]
Hydrogen Bonding Extensive [1] Extensive [1]

Synthesis and Analytical Methods

Preparation of Chromium(III) Fluoride Hydrates

A common synthesis method involves the reaction of chromium(III) oxide with hydrofluoric acid [3]: Cr₂O₃ + 6 HF + 9 H₂O → 2 [Cr(H₂O)₆]F₃

The specific hydrate form obtained (e.g., violet hexahydrate or green trihydrate) can depend on the reaction conditions and subsequent thermal treatment. The pentahydrate and trihydrate are both composed of the same Cr[F₃(H₂O)₃] octahedral molecules but differ in their long-range crystal packing [1]. The thermal decomposition of the nonahydrate proceeds through stages, first forming a violet hexahydrate before decomposing to the green trihydrate [1].

Key Experimental Techniques for Characterization
  • X-ray Diffraction (XRD):

    • Purpose: This is the primary technique for determining the crystal structure, phase identification, and differentiating between crystalline forms (polymorphs) [4] [5].
    • Protocol: For powder samples, the material is typically ground into a fine powder and compressed into a pellet. The pellet is mounted on a sample holder and exposed to a monochromatic X-ray beam (e.g., Cu-Kα). The diffraction pattern is collected by measuring the intensity of scattered X-rays as a function of the angle 2θ [5]. The unique diffraction patterns (peak positions and intensities) are like fingerprints for the trihydrate and pentahydrate structures [1].
  • Thermal Analysis:

    • Purpose: To study the thermal stability and decomposition pathway of the hydrates, identifying the temperatures at which they lose water molecules and transform into other hydrate forms or the anhydrous compound [1].

The following diagram illustrates the typical workflow for synthesizing and characterizing CrF₃ hydrates:

G Start Start: Cr₂O₃ + HF Step1 Reaction in Aqueous Solution Start->Step1 Step2 Precipitation/Crystallization Step1->Step2 Step3 Isolation of Solid Product Step2->Step3 Step4 Characterization Step3->Step4 XRD X-ray Diffraction (XRD) Step4->XRD Thermal Thermal Analysis Step4->Thermal IR FT-IR Spectroscopy Step4->IR Tri Identify Phase: Trihydrate? XRD->Tri Penta Identify Phase: Pentahydrate? XRD->Penta

Information Gaps and Limitations

A comprehensive comparative guide requires more data than is currently available from the search results. Critical information that is missing includes:

  • Solubility Data: Quantitative solubility in water at different temperatures is not provided.
  • Performance Metrics: Data on stability, reactivity, and catalytic performance for direct comparison.
  • Detailed Experimental Protocols: Full, step-by-step synthesis procedures for each specific hydrate.
  • Spectroscopic Data: FT-IR or Raman spectral signatures to distinguish between the hydrates.
  • Toxicological and Safety Data: Detailed information for risk assessment in drug development.

References

chromium fluoride hydrate characterization XRD TGA methods

Author: Smolecule Technical Support Team. Date: February 2026

Characterized Chromium Fluoride Hydrates

The table below lists key chromium fluoride hydrate forms discussed in the literature, along with their typical characterization data from X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA).

Hydrate Form XRD Characteristics TGA Characteristics Common Synthesis Method
Trihydrate (CrF₃·3H₂O) Pattern is isostructural with α-FeF₃·3H₂O [1]. Crystals are isostructural with α-FeF₃·3H₂O when formed from mixed HF/HNO₃ solutions [1]. Information not explicitly stated in search results. Crystallization from mixed hydrofluoric and nitric acid solutions [1].
Tetrahydrate Information not explicitly stated in search results. TGA indicates a tetrahydrate form (Compound A) [2]. Conversion of mono/dihydrate under high humidity [2].
Hexahydrate ([Cr(H₂O)₆]F₃) Information not explicitly stated in search results. Information not explicitly stated in search results. Reaction of Cr₂O₃ with HF [3].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature, which you can use as a guide for your own work.

Protocol 1: Seeded Desupersaturation for Crystal Growth Kinetics

This protocol is used to study the crystallization of metal fluorides from pickling waste solutions [1].

  • Step 1 - Solution Preparation: Prepare a solution supersaturated with both iron(III) and chromium(III) in a mixture of 3 mol/kg free HF and 3 mol/kg HNO₃ [1].
  • Step 2 - Seeding: Add pre-characterized β-FeF₃·3H₂O seed crystals to the solution [1].
  • Step 3 - Controlled Crystallization: Maintain the mixture at a constant temperature of 50 °C with continuous stirring [1].
  • Step 4 - Concentration Monitoring: Track the decreasing concentration of metals in the solution over time to generate a desupersaturation curve [1].
  • Step 5 - Solid Phase Analysis: After the experiment, isolate the crystals. Use powder XRD to identify the crystallographic phases present (e.g., α-FeF₃·3H₂O, CrF₃·3H₂O, or a mixed (Fe,Cr)F₃·3H₂O phase). Use SEM-EDAX to analyze crystal morphology and elemental composition [1].
Protocol 2: Basic Hydrolysis of Precipitated Fluorides

This method describes the hydrolysis of complex metal fluorides like K₂FeF₅ and CrF₃ to recover fluorides and precipitate metal oxides [4].

  • Step 1 - Reaction Setup: React the solid fluoride (e.g., K₂FeF₅) with a potassium hydroxide (KOH) solution. A general reaction is: K₂FeF₅(s) + 3KOH(aq) ⇄ Fe(OH)₃(s) + 5KF(aq) [4].
  • Step 2 - Control Conditions: To maximize fluoride conversion and minimize re-adsorption, maintain the KOH concentration below 1.1 mol/L, and ensure the final pH is below 9.5 [4].
  • Step 3 - Kinetics Analysis: The reaction is governed by crystal dissolution kinetics. Monitor the rate of fluoride release. The dissolution rate constant (k) for K₂FeF₅ is reported to be 1.9 × 10⁻⁸ m/s at 21 °C [4].
Protocol 3: Identification of Hydrate Precipitates in Formulations

This protocol is applied when an unknown solid precipitates from a solution formulation, suspected to be a different hydrate form [2].

  • Step 1 - Isolation: Collect the precipitate from the solution via centrifugation or vacuum filtration [2].
  • Step 2 - Drying: Air-dry the isolated solid to remove residual solvent or co-solvent [2].
  • Step 3 - Chemical Identity Check: Use solution methods like HPLC and NMR to confirm the precipitate has the same chemical structure as the starting material [2].
  • Step 4 - Solid-State Characterization:
    • Perform TGA to determine water content and confirm hydrate stoichiometry (e.g., tetrahydrate) [2].
    • Use DSC to identify thermal events like dehydration endotherms and melting points [2].
    • Analyze the sample with XRD and compare its diffraction pattern to known hydrate forms to definitively identify its unique crystal structure [2].

Experimental Workflow for Characterization

The diagram below outlines a generalized decision-making workflow for characterizing an unknown chromium fluoride hydrate sample, integrating the techniques discussed.

cluster_1 Initial Characterization start Start: Unknown Chromium Fluoride Hydrate Sample step1a TGA Analysis start->step1a step1b XRD Analysis start->step1b step2 Analyze Combined TGA & XRD Data step1a->step2 step1b->step2 step3 Stoichiometry and Crystal Structure Identified step2->step3

Key Research Insights

  • Mixed Metal Systems: In solutions containing both Fe(III) and Cr(III), the two metals can co-crystallize. They may form a solid solution where Fe and Cr are randomly distributed in a crystal structure identical to that of CrF₃·3H₂O and α-FeF₃·3H₂O [1].
  • Handling Small Samples: When isolate precipitate mass is very small (e.g., <5 mg), adjust XRD data acquisition conditions accordingly to conserve sample while obtaining usable data [2].
  • Humidity-Induced Transformation: Be aware that hydrate forms can interconvert. For example, monohydrate and dihydrate forms can convert to a less soluble tetrahydrate under high humidity conditions, which can cause precipitation in formulations [2].

References

validation fluoride content chromium fluoride materials

Author: Smolecule Technical Support Team. Date: February 2026

Fluoride Analysis Techniques

For researchers validating fluoride content, the Ion-Selective Electrode (ISE) method is a widely used, robust, and cost-effective technique. The following table summarizes core methods based on the search results.

Method Typical Application Context Key Steps & Considerations Performance Data (from search results)

| Ion-Selective Electrode (ISE) [1] [2] | Analysis of drinking water, soil extracts, and plant/tea infusions [1] [2]. | - Use TISAB (Total Ionic Strength Adjustment Buffer) to mask interfering ions and fix pH [2].

  • Calibrate with standard solutions [1].
  • Direct potentiometric measurement [2]. | - Reliability: Described as "fast and reliable" [2].
  • Application: Successfully measured F- in teas (0.718–6.029 mg/L) and vegetables [2]. | | SPADNS Spectrophotometry [1] | Determination of fluoride in water samples [1]. | - Reaction of fluoride with SPADNS dye reagent [1].
  • Measure absorbance change with a spectrophotometer [1].
  • Follow standard methods for water and wastewater [1]. | Application: Used for measuring fluoride in well water (e.g., 0.4 to 4.0 mg/L) [1]. | | Ion Chromatography (IC) [3] | Food safety and quality control; can be coupled to ICP-MS for speciation [3] [4]. | - Separation of ionic species on a chromatographic column [4].
  • Coupling with ICP-MS provides ultra-trace detection [4]. | Performance: A hyphenated IC-ICP-MS method achieved a quantification limit of 0.12 µg/L for Cr(VI) [4]. |

Experimental Workflow for Fluoride Validation

For a typical validation project using the ISE method, the process can be summarized in the following workflow. This is a generalized protocol that should be validated for your specific laboratory conditions and sample matrices.

cluster_prep Sample Preparation cluster_cal Calibration start Start Validation prep1 Collect/Prepare Sample (Water, Soil Extract, Plant Material) start->prep1 prep2 Add TISAB Buffer (Fixes pH & Ionic Strength) prep1->prep2 measure Measure Sample EMF prep2->measure cal1 Prepare Standard Solutions cal2 Measure Standard EMF cal1->cal2 cal3 Plot Calibration Curve (EMF vs. log[F⁻]) cal2->cal3 cal3->measure Use Curve calc Calculate [F⁻] from Calibration Curve measure->calc qc Quality Control (Blanks, Spikes, Reference Materials) calc->qc end Report Validated Result qc->end

Key Experimental Notes:

  • Sample Preparation: For solid materials like soils or plants, a digestion or extraction step is required to transfer fluoride into an aqueous solution for analysis [1].
  • TISAB Buffer: This is critical for accurate ISE measurement as it decomposes metal-fluoride complexes to release free F⁻ ions, maintains a constant ionic background, and adjusts pH to eliminate hydroxyl ion interference [2].
  • Quality Control: Always include method blanks, spiked samples to determine recovery percentages, and certified reference materials to ensure accuracy [4].

Insights on Chromium and Fluoride Interactions

While data on "chromium fluoride materials" is scarce, research shows important interactions between chromium and fluoride that are relevant for analytical scientists.

  • Competitive Adsorption: In environmental systems, chromium (VI) and fluoride anions compete for adsorption sites on soils and by-products [5]. In a competitive system, F⁻ adsorption can decrease Cr(VI) adsorption by up to 90%, and vice versa, though the effect on F⁻ is smaller (up to 30% decrease) [5]. This competition must be considered when developing analytical methods.
  • Material Synthesis: A 2024 preprint notes that during magnetron sputtering to create fluorinated carbon nanocomposites doped with chromium (nc-CrC/a-C:F), chromium bonds more readily with fluorine than with carbon, forming chromium fluorides instead of carbides [6]. X-ray Photoelectron Spectroscopy (XPS) was a key technique for analyzing these bonds [6].

Guidance for Further Research

To build a more comprehensive comparison guide, you may need to consult specialized literature. Here are suggestions for finding the experimental data you need:

  • Consult Specialized Databases: Use platforms like SciFinder, Reaxys, or the CAS Content Collection to find journal articles with explicit experimental data on synthesizing and characterizing chromium fluoride compounds (e.g., CrF₂, CrF₃, K₃CrF₆).
  • Refine Your Search: Use specific terms like "synthesis of chromium fluorides," "characterization of CrF₃," "XRD of chromium fluoride," or "thermal stability of K₂CrF₆".
  • Focus on Analytical Papers: Look for studies that include sections on "Experimental" or "Materials and Methods" detailing the analytical techniques used for quality control and validation of the synthesized materials.

References

comparison Cr(III) fluoride vs AlF3 MgF2 surface properties

Author: Smolecule Technical Support Team. Date: February 2026

Surface Properties of Metal Fluorides at a Glance

The table below summarizes the key surface characteristics of AlF₃ and MgF₂ based on the search results.

Property Aluminum Fluoride (AlF₃) Magnesium Fluoride (MgF₂) Chromium(III) Fluoride (CrF₃)
Primary Surface Acidity Strong Lewis acidity [1] [2] [3] Weak to moderate Lewis acidity [4] Information Missing
Surface Area (Typical) Can be synthesized as high-surface-area (HS) material [2] Conventional: < 50 m²/g; High-surface-area (HS): 70-300 m²/g [4] Historically 6-74 m²/g; less attention as HS material [5]
Catalytic Role & Stability Strong Lewis acid catalyst; stable under demanding conditions [4] [2] Catalyst support; high chemical inertness & thermal stability [4] Component in bi-acidic catalysts; stability in specific reactions [1] [4]
Key Characteristics Acidity compared to SbF₅; used in chloride-doped form (ACF) [3] Used as a tunable support; hollow nanospheres (127 m²/g at 350°C) [4] Can be part of ternary fluoride catalysts (e.g., with MgF₂) [1]

Experimental Methods for Characterization

Researchers use several key methodologies to determine the surface properties of these metal fluorides.

  • Surface Acidity Measurement: Ammonia-Temperature Programmed Desorption (NH₃-TPD) and FT-IR spectroscopy of adsorbed pyridine are standard methods. NH₃-TPD probes the strength and number of acid sites by measuring the temperature at which ammonia desorbs. FT-IR of pyridine distinguishes between Lewis and Brønsted acid sites based on the vibrational fingerprints of the adsorbed pyridine molecule [4].
  • Surface Area and Porosity Analysis: Nitrogen Physisorption is used to determine the specific surface area (via the BET method) and pore size distribution. This is crucial for correlating the material's structure with its catalytic performance [4].
  • Synthesis of High-Surface-Area Fluorides: The fluorolytic sol-gel method is a primary technique for preparing high-surface-area metal fluorides like HS-AlF₃ and HS-MgF₂. This involves a reaction between a metal alkoxide precursor and a source of fluorine (like hydrofluoric acid) in an organic solvent, resulting in a xerogel that can be further processed [2] [3]. A polyol-mediated sol-gel method can create nanostructured morphologies, such as hollow nano-MgF₂ spheres, which exhibit improved thermal stability and high surface area [4].

Framework for Comparative Analysis

For a rigorous comparison of CrF₃, AlF₃, and MgF₂, you can structure your investigation around the following workflow.

Start Start: Compare Metal Fluorides Step1 Material Synthesis (Sol-Gel, Polyol Methods) Start->Step1 Step2 Structural Characterization (XRD, TEM, BET) Step1->Step2 Step3 Surface Acidity Probe (NH₃-TPD, Pyridine FT-IR) Step2->Step3 Step4 Performance Evaluation (Catalytic Test Reaction) Step3->Step4 Step5 Data Synthesis & Comparison Step4->Step5

Research Considerations and Gaps

The current literature reveals some specific challenges and gaps regarding CrF₃:

  • Limited Data on CrF₃: A key challenge is the relative lack of focused studies on high-surface-area CrF₃ compared to AlF₃ and MgF₂ [5]. One study notes that nanostructured CrF₃ has received "much less attention" than its counterparts [5].
  • Complexity in Ternary Systems: CrF₃ is often studied not in isolation but as part of ternary fluoride systems (e.g., FeF₃–MgF₂, FeF₃–CaF₂). In these, the alkaline earth metal fluoride (MgF₂, CaF₂) acts as a "template," significantly influencing the final material's surface acidity and area [1]. This makes direct comparison with pure fluorides more complex.

References

Comparison of Kinetic Inertness in Heteroleptic Cr(III) Complexes

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics and experimental data for various heteroleptic Cr(III) complexes, highlighting factors that contribute to their kinetic inertness.

Complex / System Ligand Environment Key Quantitative Data Experimental Conditions Primary Evidence for Inertness
General Cr(III) N6/C3N3 Chromophores [1] [2] Multidentate N-donor ligands (e.g., tpy, ddpd, dqp); Cyanide (CN⁻) N/A N/A Slow isomerization; High stability suitable for supramolecular assemblies

| Cr(III) with Dihydroxybenzoic Acids [3] | 2,4-DHBA & 2,5-DHBA | • k₁ (2,4-DHBA): 1.57-5.06 × 10⁻² M⁻¹s⁻¹ • k₂ (2,4-DHBA): 1.45-3.95 × 10⁻⁵ s⁻¹ • ΔS₁≠(2,4): -103.7 J·mol⁻¹·K⁻¹ • ΔS₂≠(2,4): -185.9 J·mol⁻¹·K⁻¹ | Aqueous solution, pH < 4.0, 281-313 K | Large negative activation entropies (ΔS≠) support an associative interchange mechanism | | Cr(III) with EDDA [4] | Ethylenediamine-N,N'-diacetic acid (EDDA) | • k (25°C, pH 3.6): 1.32 × 10⁻³ s⁻¹ • ΔH≠: 83.6 kJ·mol⁻¹ • ΔS≠: -42.3 J·mol⁻¹·K⁻¹ | Aqueous solution, μ=0.1 M (NaNO₃), λ=555 nm | Mechanistic analysis points to an associative interchange (Iₐ) | | Cross-bridged Tetraazamacrocycles [5] | e.g., 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane | Complexes remain intact in DMF/ether crystallization | Synthesis in anhydrous DMF, 50-60°C | Successful isolation of well-defined heteroleptic [Cr(L)Cl₂]⁺ complexes demonstrates kinetic stability |

Experimental Protocols for Kinetic Studies

The kinetic data in the table above were primarily obtained using the following established experimental methods:

  • General Kinetic Setup [3] [4]: Reactions are conducted under pseudo-first-order conditions, with the ligand in significant excess over the Cr(III) ion. This allows the observed rate change to be tied directly to the behavior of the metal complex.
  • Spectrophotometric Monitoring [3] [4]: The reaction kinetics are tracked using a UV-Vis spectrophotometer. Changes in absorbance at a specific wavelength (e.g., 555 nm for the Cr(III)-EDDA complex) are monitored over time.
  • Data Analysis [3]: For multi-stage reactions, plots of ln(Aₜ - A∞) vs. time (for the first stage) and ln(A∞ - Aₜ) vs. time (for the second stage) are used to determine the observed rate constants (k₁ and k₂) from the linear slopes.
  • Activation Parameter Calculation [3]: The rate constants are measured at various temperatures. The activation enthalpy (ΔH≠) and entropy (ΔS≠) are then determined by constructing a linear Eyring plot, which provides insight into the reaction mechanism.

Mechanisms and Structural Factors Contributing to Inertness

The kinetic inertness of Cr(III) complexes is not accidental but stems from well-understood chemical principles.

The diagram above summarizes the key factors contributing to kinetic inertness:

  • Electronic Structure: The orbitally non-degenerate ⁴A₂ ground state is a cornerstone of Cr(III)'s stability [2].
  • Ligand Field Effects: Strong-field ligands and a pseudo-octahedral geometry create a high Ligand Field Stabilization Energy (LFSE), creating a significant energy barrier that discourages ligand dissociation [1] [2].
  • Reaction Mechanism: Substitution reactions typically proceed via an associative interchange (Iₐ) mechanism [3] [4]. This is strongly supported by the large negative values for activation entropy (ΔS≠) found in experimental data, indicating a more ordered transition state.

Research Applications and Implications

The unique inertness of heteroleptic Cr(III) complexes makes them invaluable in several advanced research contexts:

  • Photophysics and Energy Conversion: Their stability and long-lived excited states make them excellent photosensitizers. They can act as molecular "antennas" to harvest light and transfer energy to lanthanide ions (like Er³⁺ or Yb³⁺) in supramolecular assemblies, enabling applications in light-converting devices [1] [2] [6].
  • Medicinal and Bioinorganic Chemistry: Kinetic inertness is crucial for potential therapeutic applications. Stable complexes ensure the molecule reaches its intended target without decomposing. Recent research explores Cr(III) complexes with ligands like chrysin and picolinohydrazide for their cytotoxic and antibacterial activities [7] [8].
  • Supramolecular Assembly and Materials Science: The "complex-as-ligand" strategy relies on the stability of pre-formed Cr(III) building blocks. These units can be used to construct larger, more complex polymetallic structures for creating functional magnetic or optical materials [1] [5].

References

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Dates

Last modified: 08-15-2023

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